UBX-382
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C42H44N10O4 |
|---|---|
Poids moléculaire |
752.9 g/mol |
Nom IUPAC |
5-[4-[[7-[[3-(2,6-dimethylanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]-3,4-dihydro-1H-isoquinolin-2-yl]methyl]piperidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C42H44N10O4/c1-24-5-4-6-25(2)36(24)46-37-33-21-43-42(47-38(33)49(3)48-37)44-29-8-7-27-15-16-50(23-28(27)19-29)22-26-13-17-51(18-14-26)30-9-10-31-32(20-30)41(56)52(40(31)55)34-11-12-35(53)45-39(34)54/h4-10,19-21,26,34H,11-18,22-23H2,1-3H3,(H,46,48)(H,43,44,47)(H,45,53,54) |
Clé InChI |
WIAKHDZSMZDZQL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC2=NN(C3=NC(=NC=C23)NC4=CC5=C(CCN(C5)CC6CCN(CC6)C7=CC8=C(C=C7)C(=O)N(C8=O)C9CCC(=O)NC9=O)C=C4)C |
Origine du produit |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of UBX-382 in B-Cell Malignancies
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
UBX-382 is an orally bioavailable, potent Proteolysis-Targeting Chimera (PROTAC) designed to selectively target Bruton tyrosine kinase (BTK) for degradation.[1][2][3] In B-cell malignancies, where the B-cell receptor (BCR) signaling pathway is often constitutively active, BTK is a critical node for cell proliferation and survival.[4][5] Unlike traditional inhibitors that merely block the enzymatic function of BTK, this compound eliminates the entire protein by hijacking the cell's own ubiquitin-proteasome system.[6] This mechanism offers a distinct advantage, demonstrating potent activity against both wild-type (WT) and clinically relevant mutant forms of BTK that confer resistance to conventional inhibitors.[1][3][7] Preclinical data demonstrates that this compound induces rapid and profound BTK degradation at nanomolar concentrations, leading to potent antiproliferative effects in various B-cell lymphoma cell lines and complete tumor regression in xenograft models.[1][2] These findings position this compound as a promising therapeutic strategy for relapsed and refractory B-cell cancers.[3][4]
The Role of BTK in B-Cell Malignancy Pathogenesis
Bruton tyrosine kinase (BTK) is a non-receptor tyrosine kinase essential for B-cell development, differentiation, and survival.[1][6] It is a key component of the B-cell receptor (BCR) signaling pathway.[5][8] In many B-cell malignancies, such as diffuse large B-cell lymphoma (DLBCL), mantle cell lymphoma (MCL), and chronic lymphocytic leukemia (CLL), the BCR pathway is chronically active, providing continuous signals that promote cell survival and proliferation.[5][6] Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, which in turn activates downstream pathways including PLCγ2, MAPK/ERK, and NF-κB, ultimately driving malignant B-cell growth.[6] Given its central role, BTK has become a validated therapeutic target.[5]
This compound: A PROTAC-Mediated BTK Degrader
Core Mechanism of Action
As a PROTAC, this compound is a heterobifunctional molecule composed of three parts: a ligand that binds to BTK, a second ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN), and a linker connecting them.[1][6] Its mechanism is catalytic and operates via the ubiquitin-proteasome system.[6]
-
Ternary Complex Formation: this compound simultaneously binds to BTK and CRBN, forming a stable BTK–this compound–CRBN ternary complex.[6]
-
Ubiquitination: This proximity enables the E3 ligase to transfer ubiquitin molecules to the BTK protein.
-
Proteasomal Degradation: The polyubiquitinated BTK is recognized and targeted for degradation by the 26S proteasome, effectively eliminating the protein from the cell.[1][6]
This degradation-based approach is distinct from inhibition, as it can overcome resistance mechanisms related to target protein overexpression or mutations in the inhibitor binding site.[1]
References
- 1. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models | Blood Advances | American Society of Hematology [ashpublications.org]
- 5. mdpi.com [mdpi.com]
- 6. Bruton Tyrosine Kinase Degraders in B-Cell Malignancies | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 7. Abstract 6069: Discovery and preclinical development of orally bioavailable potent BTK degrader, and its early clinical development for the treatment of relapsed and refractory B-cell malignancies | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 8. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
The BTK Degradation Pathway of UBX-382: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
UBX-382 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's tyrosine kinase (BTK). BTK is a clinically validated target in B-cell malignancies, and its degradation offers a promising therapeutic strategy to overcome resistance to traditional BTK inhibitors. This technical guide provides an in-depth overview of the this compound-mediated BTK degradation pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core mechanisms and workflows.
Introduction to this compound and Targeted Protein Degradation
This compound is a heterobifunctional molecule that simultaneously binds to BTK and an E3 ubiquitin ligase. This proximity induces the ubiquitination of BTK, marking it for degradation by the cell's natural protein disposal system, the proteasome. This mechanism of action is distinct from traditional inhibitors that only block the protein's function and can be rendered ineffective by mutations in the target protein. As a PROTAC, this compound offers the potential for improved efficacy and the ability to overcome resistance observed with first- and second-generation BTK inhibitors.
The this compound-Mediated BTK Degradation Pathway
The degradation of BTK by this compound follows a catalytic process involving the ubiquitin-proteasome system (UPS).
Mechanism of Action:
-
Ternary Complex Formation: this compound, with its two distinct warheads, binds to both BTK and the E3 ubiquitin ligase Cereblon (CRBN). This brings BTK and CRBN into close proximity, forming a stable ternary complex.
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the BTK protein. This process is repeated to form a polyubiquitin chain.
-
Proteasomal Recognition and Degradation: The polyubiquitinated BTK is then recognized by the 26S proteasome. The proteasome unfolds and cleaves BTK into small peptides, effectively eliminating the protein from the cell. This compound is then released and can bind to another BTK molecule, acting in a catalytic manner.
This targeted degradation of BTK disrupts downstream B-cell receptor (BCR) signaling pathways, inhibiting the proliferation and survival of malignant B-cells.[1][2][3]
Signaling Pathway Diagram:
Caption: this compound mediated BTK degradation pathway.
Quantitative Data
The efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Degradation and Anti-proliferative Activity of this compound
| Cell Line | BTK Status | DC50 (nM) for BTK Degradation | IC50 (nM) for Proliferation Inhibition |
| TMD-8 | Wild-type | 4.56 | 14 |
| WSU-DLCL2 | Wild-type | Not Reported | 18 |
| U2932 | Wild-type | Not Reported | 21 |
| OCI-Ly3 | Wild-type | Not Reported | 199 |
Data sourced from MedchemExpress and NIH publications.[1][2]
Table 2: In Vivo Anti-tumor Efficacy of this compound in TMD-8 Xenograft Models
| Mouse Model | Treatment Group (Oral, Daily) | Duration | Outcome |
| TMD-8 Xenograft (Wild-type BTK) | 3 mg/kg this compound | 21 days | Tumor growth inhibition |
| TMD-8 Xenograft (Wild-type BTK) | 10 mg/kg this compound | 21 days | Complete tumor regression |
| TMD-8 Xenograft (Wild-type BTK) | 30 mg/kg this compound | 21 days | Complete tumor regression |
| TMD-8 Xenograft (C481S mutant BTK) | 3-30 mg/kg this compound | 21 days | Dose-dependent tumor regression |
Data sourced from MedchemExpress and NIH publications.[1][2]
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Western Blotting for BTK Degradation
Objective: To quantify the degradation of BTK protein in response to this compound treatment.
Protocol:
-
Cell Culture and Treatment:
-
Culture TMD-8 or U2932 cells in appropriate media and conditions.
-
Seed cells and treat with varying concentrations of this compound (e.g., 0.00001-10 nM) for different time points (e.g., 0.5-48 hours).
-
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation.
-
-
Protein Quantification:
-
Determine protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against BTK (specific details for this compound studies often proprietary, but commercially available antibodies such as Cell Signaling Technology #D3H5 can be used) and a loading control (e.g., GAPDH).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize BTK levels to the loading control.
-
Cell Viability Assay (CellTiter-Glo®)
Objective: To assess the anti-proliferative effect of this compound on B-cell lymphoma cell lines.
Protocol:
-
Cell Seeding:
-
Seed TMD-8, WSU-DLCL2, OCI-Ly3, or U2932 cells in 96-well plates at an appropriate density.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound (e.g., 0.0001-10 µM) for 3-5 days.
-
-
Assay Procedure:
-
Equilibrate the 96-well plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Calculate IC50 values from the dose-response curves.
-
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of orally administered this compound in a mouse model of B-cell lymphoma.
Protocol:
-
Animal Model:
-
Use immunodeficient mice (e.g., CB17/SCID).
-
-
Tumor Implantation:
-
Subcutaneously inject TMD-8 cells (wild-type or C481S mutant) into the flank of the mice.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth until tumors reach a specified volume (e.g., 150-200 mm³).
-
Randomize mice into vehicle control and treatment groups.
-
-
Drug Administration:
-
Administer this compound (e.g., 3, 10, 30 mg/kg) or vehicle control orally once daily for a specified period (e.g., 21 days). The exact formulation for oral gavage is often proprietary but typically involves suspending the compound in a vehicle such as 0.5% methylcellulose.
-
-
Monitoring and Endpoints:
-
Measure tumor volume using calipers at regular intervals.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize mice and excise tumors for further analysis (e.g., western blotting for BTK levels).
-
Experimental and Logical Workflows
Experimental Workflow for In Vitro Evaluation of this compound
Caption: Workflow for in vitro evaluation of this compound.
Logical Relationship of this compound's Therapeutic Action
Caption: Logical flow of this compound's therapeutic effect.
Conclusion
This compound represents a promising therapeutic agent that effectively drives the degradation of both wild-type and mutant BTK. Its mechanism of action, leveraging the ubiquitin-proteasome system, provides a robust and catalytic approach to eliminating a key driver of B-cell malignancies. The data presented herein demonstrates its potent in vitro and in vivo activity, supporting its continued development as a novel treatment for patients with B-cell related cancers.
References
- 1. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
UBX-382: A Technical Whitepaper on a Novel PROTAC for Targeted Bruton's Tyrosine Kinase Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bruton's tyrosine kinase (BTK) is a clinically validated target in B-cell malignancies. However, the emergence of resistance mutations, such as the C481S substitution, and off-target effects of covalent inhibitors necessitate the development of novel therapeutic strategies. UBX-382 is a potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of both wild-type and mutant forms of BTK. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and detailed experimental methodologies.
Introduction: The Rationale for BTK Degradation
Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling, a pathway crucial for the proliferation and survival of both normal and malignant B-cells.[1][2][3] The inhibition of BTK has proven to be a successful therapeutic approach for various B-cell cancers. However, the efficacy of first- and second-generation covalent BTK inhibitors can be compromised by acquired resistance mutations, most commonly at the C481 residue, which prevents covalent bond formation.
PROTACs offer a distinct and advantageous mechanism of action compared to traditional inhibitors. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] This event-driven, catalytic mechanism can overcome resistance mediated by mutations in the target's active site and may require lower drug concentrations to achieve a therapeutic effect. This compound is a novel PROTAC that hijacks the Cereblon (CRBN) E3 ligase to induce the degradation of BTK.[5]
Mechanism of Action of this compound
This compound is a heterobifunctional molecule comprising three key components: a ligand that binds to the BTK protein, a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN), and a linker connecting these two moieties.[4] The binding of this compound to both BTK and CRBN facilitates the formation of a ternary complex.[4] This proximity induces the transfer of ubiquitin from the E3 ligase to BTK, marking it for degradation by the 26S proteasome. This process effectively eliminates the BTK protein from the cell, thereby abrogating its downstream signaling functions.
The degradation of BTK by this compound disrupts the B-cell receptor signaling cascade. Downstream of the BCR, BTK activation leads to the phosphorylation of key signaling molecules, including Phospholipase Cγ2 (PLCγ2), which in turn activates pathways such as the NF-κB and MAPK/ERK pathways, promoting cell survival and proliferation.[6][7] By eliminating BTK, this compound effectively inhibits the phosphorylation of downstream effectors like SYK, MEK, and ERK.[6]
Caption: Mechanism of action of this compound.
Preclinical Data
In Vitro Degradation and Anti-proliferative Activity
This compound demonstrates potent degradation of BTK in B-cell lymphoma cell lines. In TMD-8 cells, this compound induces BTK degradation with a half-maximal degradation concentration (DC50) of approximately 4.56 nM.[6] The compound also exhibits potent anti-proliferative activity across various diffuse large B-cell lymphoma (DLBCL) cell lines.
| Cell Line | Type | DC50 (nM) | IC50 (nM) |
| TMD-8 | ABC-DLBCL | 4.56[6] | 14[6] |
| WSU-DLCL2 | ABC-DLBCL | Not Reported | 18[6] |
| OCI-Ly3 | ABC-DLBCL | Not Reported | 199[6] |
| U2932 | ABC-DLBCL | Not Reported | 21[6] |
Table 1: In Vitro Activity of this compound in B-cell Lymphoma Cell Lines.
Activity Against Mutant BTK
A key advantage of this compound is its ability to degrade clinically relevant BTK mutants that confer resistance to covalent inhibitors. This compound effectively degrades various BTK mutants, including E41K, C481S/R/T/Y/F, and L528W, in HEK293 cells.[5][6] This suggests that this compound could be a promising therapeutic option for patients who have relapsed on covalent BTK inhibitor therapy.
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of this compound has been evaluated in murine xenograft models using TMD-8 cells, which harbor wild-type BTK, and TMD-8 cells engineered to express the C481S mutant BTK. Oral administration of this compound led to significant tumor growth inhibition and even complete tumor regression in these models.[1][5][6]
| Xenograft Model | This compound Dose (oral, daily) | Treatment Duration | Outcome |
| TMD-8 (Wild-type BTK) | 3 mg/kg | 21 days | Complete tumor regression.[1] |
| TMD-8 (Wild-type BTK) | 10 mg/kg | 21 days | Complete tumor regression.[1] |
| TMD-8 (Wild-type BTK) | 30 mg/kg | 21 days | Complete tumor regression.[6] |
| TMD-8 (C481S Mutant BTK) | 3-30 mg/kg | 21 days | Dose-dependent tumor regression.[6] |
Table 2: In Vivo Efficacy of this compound in TMD-8 Xenograft Models.
Importantly, no significant changes in body weight or other signs of clinical toxicity were observed during these in vivo studies, indicating a favorable safety profile.[6]
Signaling Pathway Analysis
This compound-mediated degradation of BTK leads to the inhibition of downstream BCR signaling. In U2932 cells, treatment with this compound inhibits the phosphorylation of BTK at Y223, as well as the phosphorylation of downstream kinases SYK, MEK, and ERK.[6]
Caption: BTK Signaling Pathway and this compound Intervention.
Experimental Protocols
BTK Degradation Assay (Western Blot)
This protocol describes the methodology to assess the degradation of BTK in cell lines following treatment with this compound.
-
Cell Culture and Treatment:
-
Culture TMD-8 cells in appropriate media and conditions.
-
Seed cells at a suitable density and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 0.001 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare with Laemmli sample buffer.
-
Separate proteins on a polyacrylamide gel by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BTK overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the BTK band intensity to the loading control.
-
Calculate the percentage of remaining BTK relative to the vehicle control.
-
Determine the DC50 value by plotting the percentage of remaining BTK against the log concentration of this compound and fitting to a dose-response curve.
-
Caption: Western Blot Workflow for BTK Degradation.
Cell Proliferation Assay (CellTiter-Glo®)
This protocol outlines the measurement of cell viability to determine the anti-proliferative effects of this compound.
-
Cell Seeding:
-
Seed B-cell lymphoma cells (e.g., TMD-8, WSU-DLCL2) in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 3-5 days at 37°C in a humidified CO2 incubator.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well (typically a volume equal to the culture medium volume).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the background luminescence from the no-cell control wells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of viability against the log concentration of this compound and fitting to a dose-response curve.
-
In Vivo Xenograft Model
This protocol details the establishment and use of a TMD-8 xenograft model to evaluate the in vivo efficacy of this compound.
-
Animal Husbandry:
-
Use immunodeficient mice (e.g., CB17-SCID).
-
House animals in a pathogen-free environment with ad libitum access to food and water.
-
Allow mice to acclimate for at least one week before the experiment.
-
-
Tumor Cell Implantation:
-
Harvest TMD-8 cells during their logarithmic growth phase.
-
Resuspend the cells in a mixture of PBS and Matrigel®.
-
Subcutaneously inject 1 x 10^7 cells into the flank of each mouse.[8]
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth by measuring tumor dimensions with calipers three times a week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound at 3, 10, and 30 mg/kg).
-
Administer this compound or vehicle orally once daily for 21 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Data Analysis:
-
The primary endpoint is tumor growth inhibition.
-
Continue monitoring for a specified period after the last dose to assess for tumor regrowth.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic assessment of BTK levels by Western blot or immunohistochemistry).
-
Plot the mean tumor volume ± SEM for each treatment group over time.
-
Conclusion and Future Directions
This compound is a potent and orally bioavailable BTK PROTAC degrader with a compelling preclinical profile. Its ability to induce the degradation of both wild-type and clinically relevant mutant forms of BTK addresses a key mechanism of resistance to covalent BTK inhibitors. The robust in vivo efficacy observed in xenograft models, coupled with a favorable safety profile, positions this compound as a promising therapeutic candidate for B-cell malignancies. Further preclinical safety studies and progression into clinical trials are warranted to fully elucidate the therapeutic potential of this compound.[9] The catalytic nature of PROTAC-mediated degradation may offer a durable response and a differentiated clinical profile compared to existing BTK inhibitors.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validate User [ashpublications.org]
- 4. Bruton Tyrosine Kinase Degraders in B-Cell Malignancies | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 5. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ascopubs.org [ascopubs.org]
- 8. In vivo xenograft model [bio-protocol.org]
- 9. Abstract 6069: Discovery and preclinical development of orally bioavailable potent BTK degrader, and its early clinical development for the treatment of relapsed and refractory B-cell malignancies | Cancer Research | American Association for Cancer Research [aacrjournals.org]
The PROTAC Degrader UBX-382: A Technical Guide to its Function in B-Cell Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
UBX-382 is a potent and orally bioavailable PROTAC (Proteolysis Targeting Chimera) designed to target Bruton's tyrosine kinase (BTK) for degradation. BTK is a critical non-receptor tyrosine kinase integral to the B-cell receptor (BCR) signaling cascade, which governs B-cell proliferation, differentiation, and survival.[1][2] Dysregulation of the BCR pathway is a hallmark of various B-cell malignancies, making BTK a prime therapeutic target. This compound represents a novel therapeutic modality by inducing the selective degradation of BTK, thereby potently inhibiting BCR signaling and demonstrating significant anti-tumor activity in preclinical models of B-cell cancers.[3][4] This technical guide provides an in-depth overview of the function of this compound in BCR signaling, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols.
Introduction to this compound and BCR Signaling
The B-cell receptor signaling pathway is initiated upon antigen binding, leading to the activation of a cascade of downstream kinases, including BTK.[1] Activated BTK, in turn, phosphorylates and activates downstream effectors, culminating in the activation of transcription factors that drive B-cell growth and survival.[1] In many B-cell lymphomas and leukemias, the BCR pathway is constitutively active, promoting uncontrolled cell proliferation.
This compound is a heterobifunctional molecule composed of a ligand that binds to BTK and another ligand that recruits an E3 ubiquitin ligase.[5] This proximity induces the ubiquitination and subsequent proteasomal degradation of the BTK protein, effectively eliminating its signaling function. This mechanism of action distinguishes this compound from traditional small-molecule inhibitors that only block the kinase activity of BTK. By removing the entire protein, this compound can overcome resistance mechanisms associated with kinase-domain mutations.[2][4]
Mechanism of Action of this compound
This compound operates through the PROTAC mechanism to induce the degradation of BTK. This process can be visualized as a catalytic cycle where a single molecule of this compound can mediate the degradation of multiple BTK proteins.
Caption: Mechanism of Action of this compound as a BTK PROTAC Degrader.
Quantitative Efficacy of this compound
The potency of this compound has been evaluated in various B-cell lymphoma cell lines. The following tables summarize the key quantitative data.
Table 1: In Vitro Degradation and Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | DC50 (nM) | IC50 (nM) | Citation |
| TMD-8 | Diffuse Large B-cell Lymphoma (DLBCL) | 4.56 | 14 | |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma (DLBCL) | Not Reported | 18 | |
| OCI-Ly3 | Diffuse Large B-cell Lymphoma (DLBCL) | Not Reported | 199 | |
| U2932 | Diffuse Large B-cell Lymphoma (DLBCL) | Not Reported | 21 |
DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration.
Table 2: Efficacy of this compound Against Wild-Type and Mutant BTK
| BTK Status | Cell Line | Effect | Citation |
| Wild-Type | TMD-8 | Potent degradation and inhibition of proliferation | [4] |
| C481S Mutant | TMD-8 Xenograft | Complete tumor regression | [4] |
| E41K, C481S/R/T/Y/F, L528W Mutants | HEK293 (overexpression) | Effective degradation and suppression of phosphorylation | [2] |
Impact on BCR Signaling Pathway
This compound-mediated degradation of BTK leads to the inhibition of downstream signaling cascades. This has been demonstrated by the reduced phosphorylation of key signaling molecules.
References
- 1. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]
- 2. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2.4. Western blot analysis [bio-protocol.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bruton Tyrosine Kinase Degraders in B-Cell Malignancies | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
The Impact of UBX-382 on Downstream MEK-ERK Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
UBX-382 is a potent and orally bioavailable Bruton's tyrosine kinase (BTK) proteolysis-targeting chimera (PROTAC) degrader. It is designed to target BTK for degradation, thereby inhibiting the B-cell receptor (BCR) signaling cascade, a critical pathway for the survival and proliferation of various B-cell malignancies. This technical guide provides an in-depth analysis of the effects of this compound on the downstream signaling molecules MEK and ERK, key components of the mitogen-activated protein kinase (MAPK) pathway. This document summarizes key quantitative data, provides detailed experimental methodologies for relevant assays, and includes visualizations of the signaling pathway and experimental workflows.
Introduction to this compound and the MEK-ERK Pathway
This compound operates through a novel mechanism of action. As a PROTAC, it induces the ubiquitination and subsequent proteasomal degradation of BTK, rather than simply inhibiting its kinase activity.[1][2][3] This approach offers the potential for a more profound and sustained inhibition of downstream signaling pathways. BTK is a crucial signaling node downstream of the B-cell receptor (BCR).[2][4] Its activation leads to the propagation of signals through various pathways, including the MAPK cascade, which involves the sequential activation of MEK and ERK.[4][5] The activation of the MEK-ERK pathway is a critical driver of cell proliferation, survival, and differentiation.[5] Dysregulation of this pathway is a hallmark of many cancers. This guide focuses on the specific effects of this compound on the phosphorylation and, consequently, the activation of MEK and ERK.
Quantitative Analysis of this compound's Effect on MEK-ERK Signaling
This compound has demonstrated a clear inhibitory effect on the phosphorylation of both MEK and ERK in various B-cell lymphoma cell lines. The following tables summarize the key quantitative findings from preclinical studies.
Table 1: Inhibition of MEK and ERK Phosphorylation by this compound
| Cell Line | Concentration of this compound | Treatment Duration | Effect on p-MEK and p-ERK | Reference |
| U2932 | 100 nM | 6-24 hours | Inhibition of phosphorylation | [1][6] |
Note: The inhibition of phosphorylation was observed following stimulation with anti-IgM to activate the BCR signaling pathway.[5]
Table 2: In Vitro Efficacy of this compound in B-Cell Lymphoma Cell Lines
| Cell Line | IC50 (nM) | Assay |
| TMD8 | 14 | Cell Titer-Glo |
| WSU-DLCL2 | 18 | Cell Titer-Glo |
| OCI-Ly3 | 199 | Cell Titer-Glo |
| U2932 | 21 | Cell Titer-Glo |
IC50 values represent the concentration of this compound required to inhibit cell proliferation by 50%.[6]
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | This compound Dosage | Treatment Schedule | Outcome |
| TMD-8 | 3-30 mg/kg | p.o., once daily, 21 days | Inhibition of tumor growth |
| TMD-8 BTK C481S | 3-30 mg/kg | p.o., once daily, 21 days | Dose-dependent tumor regression |
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanism of action and the experimental approach for studying this compound, the following diagrams are provided.
Caption: this compound targets BTK for proteasomal degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. B-cell receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
UBX-382 Target Engagement and Validation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target engagement and validation studies for UBX-382, a potent and orally bioavailable Bruton's tyrosine kinase (BTK) Proteolysis Targeting Chimera (PROTAC). This compound is designed to induce the degradation of both wild-type and mutant forms of BTK, offering a promising therapeutic strategy for B-cell malignancies. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological and experimental processes.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activities of this compound, providing a comparative overview of its potency and efficacy.
Table 1: In Vitro Degradation and Anti-proliferative Activity of this compound
| Parameter | Cell Line | Value | Reference |
| DC50 (BTK Degradation) | TMD-8 | 4.56 nM | [1][2] |
| IC50 (Cell Proliferation) | TMD-8 | 14 nM | [1][2] |
| WSU-DLCL2 | 18 nM | [1][2] | |
| U2932 | 21 nM | [1][2] | |
| OCI-Ly3 | 199 nM | [1][2] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models
| Xenograft Model | Dosing Regimen | Outcome | Reference |
| TMD-8 (Wild-Type BTK) | 3 mg/kg, p.o., daily for <2 weeks | Complete tumor regression | [3][4] |
| 10 mg/kg, p.o., daily for <2 weeks | Complete tumor regression | [3][4] | |
| TMD-8 (C481S Mutant BTK) | 3, 10, or 30 mg/kg, p.o., daily for 21 days | Dose-dependent tumor regression | [1][2] |
Mechanism of Action and Signaling Pathway
This compound functions as a heterobifunctional molecule, simultaneously binding to BTK and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the ubiquitination of BTK, marking it for degradation by the proteasome. The degradation of BTK disrupts the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.
Caption: Mechanism of this compound-induced BTK degradation.
The degradation of BTK leads to the inhibition of downstream signaling pathways, including the phosphorylation of key signaling molecules like SYK, MEK, and ERK.[1][2]
Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments conducted to validate the target engagement and efficacy of this compound.
In Vitro Ternary Complex Formation Assay (TR-FRET)
This assay quantifies the formation of the BTK-UBX-382-CRBN ternary complex.
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the proximity between a donor and an acceptor fluorophore. In this assay, BTK and CRBN are tagged with donor and acceptor fluorophores, respectively. The binding of this compound brings the two proteins close, resulting in a FRET signal.
-
Reagents:
-
Recombinant His-tagged BTK
-
Recombinant GST-tagged CRBN
-
LanthaScreen™ Eu-anti-His Tag Antibody (e.g., Thermo Fisher Scientific, Cat. No. PV5596) (Donor)
-
LanthaScreen™ Tb-anti-GST Antibody (e.g., Thermo Fisher Scientific, Cat. No. PV5594) or an equivalent XL665-conjugated anti-GST antibody (Acceptor)
-
This compound (serial dilutions)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
-
Procedure:
-
In a suitable microplate, add 12 nM of His-tagged BTK and 20 nM of GST-tagged CRBN to each well.
-
Add serial dilutions of this compound to the wells.
-
Add the Eu-anti-His and XL665-anti-GST antibodies according to the manufacturer's protocol.
-
Incubate the plate at room temperature for 30 minutes.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).
-
The FRET signal is calculated as the ratio of the acceptor to donor emission.
-
Caption: Workflow for the TR-FRET based ternary complex formation assay.
BTK Degradation Assay (Western Blot)
This assay is used to quantify the degradation of BTK in cells treated with this compound.
-
Cell Lines: TMD-8, U2932, or other relevant B-cell lymphoma cell lines.
-
Reagents:
-
This compound
-
Cell Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)
-
Primary Antibodies:
-
Rabbit anti-BTK (e.g., Cell Signaling Technology, #3532)
-
Rabbit anti-phospho-BTK (Tyr223) (e.g., Cell Signaling Technology, #5082)
-
Rabbit anti-GAPDH (e.g., Thermo Fisher Scientific, PA1-987) as a loading control
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for the desired time points (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-BTK) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control (GAPDH).
-
Cell Proliferation Assay (CellTiter-Glo®)
This assay measures the effect of this compound on the proliferation of cancer cell lines.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Reagents:
-
CellTiter-Glo® 2.0 Assay Kit (Promega, G9242)
-
Opaque-walled multi-well plates
-
-
Procedure:
-
Seed cells at a density of 500-2000 cells per well in a 96-well opaque-walled plate.
-
Treat the cells with a serial dilution of this compound for 3-5 days.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values from the dose-response curves.
-
In Vivo Xenograft Model
This study evaluates the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Male CB17/severe combined immunodeficient (SCID) mice.
-
Cell Lines: TMD-8 (wild-type BTK) and TMD-8 BTK C481S (ibrutinib-resistant mutant).
-
Procedure:
-
Subcutaneously inoculate the right flank of the mice with TMD-8 or TMD-8 BTK C481S cells.
-
When tumors reach a palpable size, randomize the mice into treatment groups.
-
Administer this compound orally (p.o.) once daily at the desired doses (e.g., 3, 10, 30 mg/kg) for a specified period (e.g., 21 days). The vehicle used for the oral formulation of this compound in these studies was not specified in the reviewed literature.
-
Administer a vehicle control to the control group.
-
Measure tumor volume and body weight three times per week. Tumor volume is calculated using the formula: (Length × Width2) / 2.
-
Monitor the animals for any signs of toxicity.
-
At the end of the study, tumors can be excised for further analysis (e.g., western blotting to confirm BTK degradation).
-
Caption: Workflow for the in vivo xenograft efficacy study.
Conclusion
The comprehensive data from these target engagement and validation studies demonstrate that this compound is a highly potent and effective degrader of both wild-type and clinically relevant mutant forms of BTK. Its ability to induce robust tumor regression in preclinical models at well-tolerated doses highlights its significant potential as a therapeutic agent for patients with B-cell malignancies, including those who have developed resistance to conventional BTK inhibitors. The detailed methodologies provided in this guide serve as a valuable resource for researchers in the field of targeted protein degradation and oncology drug development.
References
- 1. LanthaScreen Eu-anti-His Tag Antibody Kit 1mg:Antibodies | Fisher Scientific [fishersci.no]
- 2. medchemexpress.com [medchemexpress.com]
- 3. LanthaScreen™ Eu-anti-His Tag Antibody Kit 25 μg | Buy Online | thermofisher.com [thermofisher.com]
- 4. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
UBX-382: A Technical Guide to a Novel BTK-Targeting PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
UBX-382 is a potent and orally bioavailable Proteolysis-Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's tyrosine kinase (BTK).[1][2] As a heterobifunctional molecule, it represents a promising therapeutic strategy for B-cell malignancies by targeting both wild-type and mutant forms of BTK, which are crucial for B-cell receptor (BCR) signaling and tumor cell survival.[1][3][4] Preclinical studies have demonstrated its superior efficacy in degrading BTK and inhibiting tumor growth compared to traditional BTK inhibitors, particularly in models with acquired resistance.[1][5] This document provides a comprehensive overview of the chemical structure, mechanism of action, and preclinical data of this compound.
Chemical Structure and Properties
This compound is a small molecule with the chemical formula C42H44N10O4 and a molecular weight of 752.86 g/mol .[6][7] Its structure is designed to simultaneously bind to BTK and the E3 ubiquitin ligase Cereblon (CRBN), thereby facilitating the ubiquitination and subsequent proteasomal degradation of BTK.[1][8][9]
| Property | Value | Source |
| CAS Number | 2884554-45-2 | [10] |
| Molecular Formula | C42H44N10O4 | [11] |
| Molecular Weight | 752.86 | [2] |
| Solubility | DMSO: ≥ 100 mg/mL (132.83 mM) | [2] |
Mechanism of Action
This compound functions as a BTK degrader by hijacking the ubiquitin-proteasome system (UPS).[8][12] It is a heterobifunctional chemical compound that brings a target protein and an E3 ligase into close proximity.[9][12] This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[9] This catalytic mechanism allows a single molecule of this compound to mediate the degradation of multiple BTK protein molecules.[9]
The key steps in the mechanism of action of this compound are:
-
Binding to BTK and CRBN: this compound simultaneously binds to the BTK protein and the Cereblon (CRBN) E3 ubiquitin ligase.[1][8]
-
Formation of a Ternary Complex: This dual binding results in the formation of a [BTK:this compound:CRBN] ternary complex.[1][9]
-
Ubiquitination of BTK: Within the ternary complex, CRBN facilitates the transfer of ubiquitin molecules to the BTK protein.[9]
-
Proteasomal Degradation: The polyubiquitinated BTK is then recognized and degraded by the proteasome.[8][9]
By degrading BTK, this compound effectively inhibits the BCR signaling pathway, which is critical for the growth and survival of malignant B-cells.[1][4]
Caption: Mechanism of this compound-mediated BTK degradation.
Preclinical Efficacy
In Vitro Studies
This compound has demonstrated potent degradation of both wild-type (WT) and mutant BTK in various B-cell lymphoma cell lines.[1][5] It has shown superior activity compared to BTK inhibitors like ibrutinib and ARQ-531.[1]
Table 1: In Vitro Degradation and Proliferation Inhibition
| Cell Line | Assay Type | Metric | Value | Source |
| TMD-8 | BTK Degradation | DC50 | ~4 nM[9], 4.56 nM[10] | [9][10] |
| TMD-8 | Proliferation Inhibition | IC50 | 14 nM | [10] |
| WSU-DLCL2 | Proliferation Inhibition | IC50 | 18 nM | [10] |
| U2932 | Proliferation Inhibition | IC50 | 21 nM | [10] |
| OCI-Ly3 | Proliferation Inhibition | IC50 | 199 nM | [10] |
This compound is also effective against a range of BTK mutations that confer resistance to conventional inhibitors.[1][3] It has been shown to degrade 7 out of 8 known BTK mutants, including E41K, C481S/R/T/Y/F, and L528W.[1][3]
Table 2: Target Binding Affinity
| Target | Compound | IC50 | Source |
| BTK | This compound | 6.31 | [1] |
| BTK | ARQ-531 | 0.52 | [1] |
| BTK | Ibrutinib | 0.88 | [1] |
| CRBN | This compound | 5.51 | [1] |
| CRBN | Thalidomide | 7.61 | [1] |
| CRBN | Pomalidomide | 1.99 | [1] |
In Vivo Studies
Oral administration of this compound has shown significant anti-tumor activity in murine xenograft models of B-cell lymphoma.[1][5]
Table 3: In Vivo Efficacy in Xenograft Models
| Model | Dosing | Outcome | Source |
| TMD-8 (WT BTK) | 10 or 30 mg/kg, daily for 3 weeks | Complete tumor regression within an average of 15 days | [1] |
| TMD-8 (WT BTK) | 3 and 10 mg/kg, daily for <2 weeks | Complete tumor regression | [1][5] |
| TMD-8 (C481S mutant BTK) | 3, 10, 30 mg/kg, daily for 21 days | Dose-dependent tumor regression | [10] |
Importantly, no significant changes in body weight or other signs of clinical toxicity were observed during these experiments.[1][10]
Experimental Protocols
Cell Proliferation Assay (Cell Titer-Glo)
The anti-proliferative effects of this compound were assessed using the Cell Titer-Glo Luminescent Cell Viability Assay.[1] Hematological cancer cell lines were treated with varying concentrations of this compound, BTK inhibitors (ibrutinib, ARQ-531), and CRBN binders (thalidomide, lenalidomide) for 3-5 days.[1][10] Cell viability was measured to determine the half-maximal inhibitory concentration (IC50).[10]
Caption: Workflow for the Cell Titer-Glo proliferation assay.
BTK Degradation Assay (Quantitative Western Blotting)
To quantify the degradation of BTK, TMD-8 cells were treated with escalating concentrations of this compound for 24 hours.[1] The levels of BTK protein were then measured by quantitative western blotting to determine the half-maximal degradation concentration (DC50).[1] Time-dependent degradation was also assessed by treating cells for various durations.[1]
In Vivo Xenograft Model
Male CB17/severe combined immunodeficient mice were subcutaneously inoculated with TMD-8 cells (either wild-type or expressing the C481S BTK mutant).[10] Once tumors were established, mice were treated with this compound (3, 10, or 30 mg/kg) or control compounds via oral gavage once daily for 21 days.[10] Tumor volume and body weight were monitored throughout the study.[1][10]
Future Outlook
The compelling preclinical data for this compound, demonstrating its potent and selective degradation of BTK, ability to overcome resistance, and significant in vivo anti-tumor efficacy, position it as a promising candidate for clinical development.[1][5] A Phase 1 clinical trial is being planned to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with relapsed and refractory B-cell malignancies.[5][12] The initial proposed dosing schedule is 5 mg once daily.[5][12] The successful clinical translation of this compound could offer a new and effective therapeutic option for patients with B-cell cancers, including those who have developed resistance to current therapies.[1][12]
References
- 1. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.glpbio.com [file.glpbio.com]
- 3. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models | Blood Advances | American Society of Hematology [ashpublications.org]
- 4. cellgs.com [cellgs.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound|CAS 2884554-45-2|DC Chemicals [dcchemicals.com]
- 7. cenmed.com [cenmed.com]
- 8. mdpi.com [mdpi.com]
- 9. Bruton Tyrosine Kinase Degraders in B-Cell Malignancies | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. glpbio.com [glpbio.com]
- 12. Abstract 6069: Discovery and preclinical development of orally bioavailable potent BTK degrader, and its early clinical development for the treatment of relapsed and refractory B-cell malignancies | Cancer Research | American Association for Cancer Research [aacrjournals.org]
UBX-382 and its interaction with the ubiquitin-proteasome system
For Researchers, Scientists, and Drug Development Professionals
Abstract
UBX-382 is a potent, orally bioavailable Proteolysis-Targeting Chimera (PROTAC) designed to selectively induce the degradation of Bruton's tyrosine kinase (BTK). BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is frequently dysregulated in B-cell malignancies. By co-opting the ubiquitin-proteasome system, this compound offers a novel therapeutic strategy to eliminate both wild-type and clinically relevant mutant forms of BTK, thereby overcoming resistance mechanisms associated with traditional BTK inhibitors. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative performance data, and key experimental protocols for its characterization.
Introduction to this compound
This compound is a heterobifunctional molecule that simultaneously binds to BTK and the E3 ubiquitin ligase cereblon (CRBN). This binding event facilitates the formation of a ternary complex, leading to the polyubiquitination of BTK and its subsequent recognition and degradation by the 26S proteasome. This targeted protein degradation approach distinguishes this compound from small molecule inhibitors, as it eliminates the entire protein, including its scaffolding and enzymatic functions.
Interaction with the Ubiquitin-Proteasome System
The core mechanism of this compound relies on hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). The process can be summarized in the following steps:
-
Ternary Complex Formation: this compound, with its two distinct warheads, binds to both BTK and the E3 ligase CRBN, bringing them into close proximity to form a BTK-UBX-382-CRBN ternary complex.
-
Ubiquitination: Within the ternary complex, CRBN, as part of a larger E3 ligase complex, catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the BTK protein. This process is repeated to form a polyubiquitin chain.
-
Proteasomal Degradation: The polyubiquitinated BTK is recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome unfolds and proteolytically degrades BTK into small peptides, while this compound is released and can engage in another cycle of degradation.
This catalytic mode of action allows a single molecule of this compound to induce the degradation of multiple BTK proteins.
Quantitative Data
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key performance metrics.
Table 1: In Vitro Degradation and Anti-proliferative Activity of this compound
| Cell Line | Assay Type | Parameter | Value (nM) | Reference |
| TMD-8 | BTK Degradation | DC50 | 4.56 | [1] |
| TMD-8 | Cell Proliferation | IC50 | 14 | [1] |
| WSU-DLCL2 | Cell Proliferation | IC50 | 18 | [1] |
| OCI-Ly3 | Cell Proliferation | IC50 | 199 | [1] |
| U2932 | Cell Proliferation | IC50 | 21 | [1] |
DC50: The concentration of the compound that results in 50% degradation of the target protein. IC50: The concentration of the compound that inhibits a biological process (e.g., cell proliferation) by 50%.
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Dosing | Outcome | Reference |
| TMD-8 (Wild-Type BTK) | 3 mg/kg, oral, daily | Complete tumor regression | [2] |
| TMD-8 (Wild-Type BTK) | 10 mg/kg, oral, daily | Complete tumor regression | [2] |
| TMD-8 (C481S Mutant BTK) | Not specified | Dose-dependent tumor regression | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with the ubiquitin-proteasome system.
Tandem Ubiquitin-Binding Elements (TUBE1) Pull-Down Assay for BTK Polyubiquitination
This assay is used to specifically capture and enrich polyubiquitinated proteins to demonstrate that this compound induces the ubiquitination of BTK.
Materials:
-
Ramos cells
-
This compound
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 10% glycerol
-
Protease/Phosphatase Inhibitor Cocktail
-
Deubiquitinase inhibitors (e.g., 10 mM N-ethylmaleimide and 80 μM PR-619)
-
Agarose TUBE1 beads
-
5x SDS sample buffer
Protocol:
-
Seed Ramos cells in a 150 mm dish.
-
Treat the cells with 0.1 µM of this compound or vehicle control for 2 hours at 37°C.
-
Lyse the cells with Lysis Buffer supplemented with protease/phosphatase and deubiquitinase inhibitors for 10 minutes on ice.
-
Clarify the lysates by centrifugation.
-
Incubate equal amounts of the supernatant with 30 µL of agarose TUBE1 beads at 4°C for 2 hours with gentle rotation.
-
Collect the beads by centrifugation and wash them twice with lysis buffer.
-
Resuspend the beads in 5x SDS sample buffer and boil for 5 minutes.
-
Analyze the eluates by SDS-PAGE and Western blotting for BTK.
Western Blotting for BTK Degradation
This is a standard method to quantify the reduction in BTK protein levels following treatment with this compound.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against BTK (specific dilutions should be optimized)
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Perform SDS-PAGE on cell lysates, loading an equal amount of total protein per lane.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for at least 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against BTK diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the protein bands using an appropriate imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody to normalize for protein loading.
Cell Proliferation Assay
This assay measures the effect of this compound on the growth of cancer cell lines.
Materials:
-
Various hematological cancer cell lines (e.g., TMD-8, WSU-DLCL2, OCI-Ly3, U2932)
-
96-well microplates
-
This compound
-
Cell Titer-Glo® 2.0 Assay Kit
Protocol:
-
Seed the cells into 96-well microplates at an appropriate density.
-
Treat the cells with a serial dilution of this compound and incubate for 3-5 days.
-
Equilibrate the plate and its contents to room temperature for 30 minutes.
-
Add Cell Titer-Glo® 2.0 reagent to each well at a volume equal to the cell culture medium.
-
Mix the contents on a plate shaker for 2 minutes to induce cell lysis.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
Analyze the data using appropriate software to determine the IC50 values.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the workflow of a key experimental procedure.
Caption: Mechanism of action of this compound.
References
Unveiling the Selectivity Profile of UBX-382: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
UBX-382 is an orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway. By hijacking the ubiquitin-proteasome system, this compound offers a novel therapeutic modality for B-cell malignancies, demonstrating potent activity against both wild-type and clinically relevant mutant forms of BTK. This technical guide provides an in-depth exploration of the selectivity profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and the experimental workflows used for its characterization.
Mechanism of Action
This compound is a heterobifunctional molecule composed of a novel ligand that binds to BTK and a thalidomide-based ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This dual binding induces the formation of a ternary complex between BTK and CRBN, leading to the polyubiquitination of BTK and its subsequent degradation by the 26S proteasome. This event-driven, catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple BTK protein molecules, effectively silencing downstream BCR signaling.[1]
Quantitative Selectivity Data
The selectivity of this compound is characterized by its binding affinity for BTK and CRBN, its efficiency in degrading BTK, and its anti-proliferative effects in various cell lines.
Table 1: Binding Affinity and Degradation Potency
This table summarizes the binding affinities of this compound to its target protein (BTK) and E3 ligase (CRBN), as well as its degradation efficiency (DC50) in a diffuse large B-cell lymphoma (DLBCL) cell line.
| Parameter | Target/Cell Line | Value | Method |
| Binding Affinity (IC50) | BTK | 6.31 µM | TR-FRET |
| CRBN | 5.51 µM | TR-FRET | |
| Degradation (DC50) | TMD-8 cells | 4.56 nM | Western Blot |
Data sourced from Lim YS, et al. (2023).[2]
Table 2: Anti-Proliferative Activity (IC50)
This table details the half-maximal inhibitory concentration (IC50) of this compound in various B-cell lymphoma cell lines, demonstrating its potent anti-proliferative effects.
| Cell Line | Subtype | IC50 |
| TMD-8 | ABC-DLBCL | 14 nM |
| WSU-DLCL2 | ABC-DLBCL | 18 nM |
| U2932 | ABC-DLBCL | 21 nM |
| OCI-Ly3 | ABC-DLBCL | 199 nM |
Data sourced from MedChemExpress.[3]
Selectivity Against BTK Mutants
A key advantage of PROTAC-mediated degradation is the potential to overcome resistance caused by mutations in the target protein. This compound has been shown to be effective against a range of clinically observed BTK mutants that confer resistance to conventional inhibitors.
Table 3: Efficacy Against BTK Mutants
This compound effectively degrades 7 out of 8 tested BTK mutants, including various C481 substitutions and the L528W mutation.[2] However, it is not effective against the T474I gatekeeper mutation.[2][4]
| BTK Mutant | Degradation by this compound |
| Wild-Type (WT) | Effective |
| E41K | Effective |
| C481S / R / T / Y / F | Effective |
| L528W | Effective |
| T474I | Not Effective |
Data sourced from Lim YS, et al. (2023) and Dagogo-Jack I, et al. (2023).[2][4]
References
- 1. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bruton Tyrosine Kinase Degraders in B-Cell Malignancies | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for UBX-382: An In Vitro BTK Degrader
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro characterization of UBX-382, an orally active proteolysis-targeting chimera (PROTAC) designed to degrade Bruton's tyrosine kinase (BTK). This compound offers a promising therapeutic strategy for B-cell-related blood cancers by effectively targeting both wild-type and mutant forms of BTK for degradation.[1][2][3][4]
Introduction
Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase involved in B-cell receptor (BCR) signaling pathways, which are essential for B-cell proliferation, survival, and differentiation.[5][6][7] Dysregulation of BTK signaling is a key driver in various B-cell malignancies. This compound is a PROTAC that induces the degradation of BTK through the ubiquitin-proteasome system.[8][9] It consists of a ligand that binds to BTK, a linker, and a ligand that recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the BTK protein.[8][9] This mechanism of action allows this compound to be effective against a range of BTK mutations that confer resistance to traditional small molecule inhibitors.[1][3][10]
Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal system to eliminate BTK. The molecule forms a ternary complex between BTK and the Cereblon (CRBN) E3 ubiquitin ligase.[8][10] This proximity induces the polyubiquitination of BTK, marking it for degradation by the 26S proteasome. The degradation of BTK effectively shuts down the downstream BCR signaling cascade, inhibiting the growth and survival of malignant B-cells.[2][3][4]
Signaling Pathway
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound in various cancer cell lines.
Table 1: Degradation and Proliferation Inhibition of this compound in B-Cell Lymphoma Cell Lines
| Cell Line | Cancer Type | DC₅₀ (nM) | IC₅₀ (nM) |
| TMD-8 | Diffuse Large B-cell Lymphoma (ABC subtype) | 4.56[1] | 14[1] |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | Not Reported | 18[1] |
| OCI-Ly3 | Diffuse Large B-cell Lymphoma (GCB subtype) | Not Reported | 199[1] |
| U2932 | Diffuse Large B-cell Lymphoma | Not Reported | 21[1] |
DC₅₀: Half-maximal degradation concentration. IC₅₀: Half-maximal inhibitory concentration.
Table 2: Efficacy of this compound Against Wild-Type and Mutant BTK
| BTK Status | Cell Line | Assay | Observation |
| Wild-Type | TMD-8 | Western Blot | Potent degradation induced by this compound (0.00001-10 nM, 0.5-48 h).[1] |
| C481S Mutant | HEK293 (transfected) | Western Blot | Effective degradation of C481S mutant BTK.[1] |
| Various Mutants (E41K, C481R/T/Y/F, L528W) | HEK293 (transfected) | Western Blot | Strong degradation and suppression of phosphorylation.[1][10] |
Experimental Protocols
Protocol 1: In Vitro BTK Degradation Assay via Western Blot
This protocol details the methodology to assess the degradation of BTK in a selected cell line (e.g., TMD-8) following treatment with this compound.
Materials:
-
TMD-8 cells (or other suitable B-cell lymphoma line)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132 or Bortezomib, for mechanism validation)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-BTK, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Seeding: Culture TMD-8 cells in complete RPMI-1640 medium. Seed cells in a 6-well plate at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 100 nM) and a DMSO vehicle control for a specified time (e.g., 24 hours). For mechanism validation, pre-treat cells with a proteasome inhibitor for 1 hour before adding this compound.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against BTK and GAPDH overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the BTK band intensity to the corresponding GAPDH band intensity. Calculate the percentage of remaining BTK relative to the vehicle-treated control. The DC₅₀ value can be determined by plotting the percentage of remaining BTK against the log concentration of this compound and fitting the data to a dose-response curve.
Protocol 2: Cell Proliferation Assay (e.g., CellTiter-Glo®)
This protocol measures the effect of this compound on the proliferation of B-cell lymphoma cell lines.
Materials:
-
TMD-8, WSU-DLCL2, OCI-Ly3, or U2932 cells
-
Appropriate cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding: Seed the cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound. Add the desired concentrations of this compound (e.g., 0.01 nM to 10 µM) and a DMSO vehicle control to the wells.
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO₂ incubator.
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control wells. The IC₅₀ value can be determined by plotting the percentage of viability against the log concentration of this compound and fitting the data to a dose-response curve.
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Treating TMD-8 Cell Lines with UBX-382
For Researchers, Scientists, and Drug Development Professionals
Introduction
The TMD-8 cell line, derived from a patient with diffuse large B-cell lymphoma (DLBCL), is a critical in vitro model for the activated B-cell-like (ABC) subtype of this malignancy.[1][2][3] ABC-DLBCL is characterized by chronic active B-cell receptor (BCR) signaling, which leads to constitutive activation of the Nuclear Factor-kappa B (NF-κB) pathway, a key driver of cell survival and proliferation.[2][3] TMD-8 cells harbor mutations in CD79B and MYD88, which are common in ABC-DLBCL and contribute to the sustained activity of the BCR and NF-κB pathways.[1]
UBX-382 is a potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's tyrosine kinase (BTK).[4][5] BTK is a crucial non-receptor tyrosine kinase in the BCR signaling cascade.[4][6] By hijacking the ubiquitin-proteasome system, this compound effectively targets both wild-type and mutant BTK for degradation, offering a promising therapeutic strategy for B-cell malignancies.[4][5][7]
These application notes provide detailed protocols for the culture of TMD-8 cells, treatment with this compound, and subsequent analysis of its effects on cell viability, BTK degradation, and downstream signaling pathways.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound in the TMD-8 cell line.
| Parameter | Value | Cell Line | Reference |
| DC50 (BTK Degradation) | ~4 nM | TMD-8 | [7] |
| DC50 (BTK Degradation) | 4.56 nM | TMD-8 | [5] |
| IC50 (Cell Proliferation) | 14 nM | TMD-8 | [5] |
Table 1: In Vitro Activity of this compound in TMD-8 Cells.
| Treatment Group | Dosage | Administration | Outcome | Reference |
| This compound | 3, 10, or 30 mg/kg | Oral, once daily for 21 days | Dose-dependent tumor growth inhibition. Complete tumor regression in 10 and 30 mg/kg groups. | [4] |
| This compound | 30 mg/kg | Oral, once daily | Reduced BTK levels in tumors. | [5] |
Table 2: In Vivo Efficacy of this compound in TMD-8 Xenograft Models.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound functions as a PROTAC, a heterobifunctional molecule that brings a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
Caption: Mechanism of this compound-mediated BTK degradation.
BCR Signaling Pathway and Point of this compound Intervention
In ABC-DLBCL, chronic BCR signaling activates BTK, which in turn phosphorylates downstream effectors, ultimately leading to the activation of transcription factors like NF-κB that promote cell survival. This compound-mediated degradation of BTK effectively shuts down this signaling cascade.
Caption: BCR signaling pathway and this compound's point of intervention.
Experimental Workflow
A typical workflow for evaluating the effect of this compound on TMD-8 cells involves cell culture, treatment, and subsequent analysis through various assays.
Caption: General experimental workflow for this compound treatment of TMD-8 cells.
Experimental Protocols
TMD-8 Cell Culture
Materials:
-
TMD-8 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (100x)
-
L-Glutamine (100x)
-
Sterile, vented T-75 culture flasks
-
Sterile centrifuge tubes (15 mL and 50 mL)
-
Water bath at 37°C
-
Biosafety cabinet
-
Incubator (37°C, 5% CO2)
Complete Growth Medium:
-
RPMI-1640
-
20% FBS
-
1% Penicillin-Streptomycin
-
1% L-Glutamine
Protocol:
-
Thawing:
-
Rapidly thaw the cryovial of TMD-8 cells in a 37°C water bath until a small ice crystal remains.
-
Under sterile conditions in a biosafety cabinet, transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
-
Maintenance:
-
Incubate the cells at 37°C in a 5% CO2 humidified incubator.
-
TMD-8 cells grow in suspension. Monitor cell density and viability daily.
-
Split the culture every 2-3 days to maintain a cell density between 0.5 x 106 and 2.0 x 106 cells/mL. To split, simply dilute the cell suspension with fresh, pre-warmed complete growth medium.
-
Cell Viability Assay (CellTiter-Glo®)
Materials:
-
TMD-8 cells in complete growth medium
-
This compound stock solution (e.g., in DMSO)
-
Sterile, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Seed TMD-8 cells in a 96-well opaque-walled plate at a density of 10,000 cells per well in 100 µL of complete growth medium.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a no-cell background control.
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the luminescence signal against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.
Western Blot for BTK Degradation
Materials:
-
TMD-8 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BTK, anti-p-BTK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed TMD-8 cells in a 6-well plate at a density of 1 x 106 cells/mL.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 100 nM) for a specified time (e.g., 24 hours).
-
Harvest the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet with RIPA buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control like GAPDH to determine the extent of BTK degradation.
In Vivo TMD-8 Xenograft Model
Materials:
-
TMD-8 cells
-
Immunocompromised mice (e.g., NOD-SCID or CB17-SCID)
-
Matrigel
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Harvest TMD-8 cells during their logarithmic growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 108 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 107 cells) into the flank of each mouse.
-
Monitor the mice for tumor growth. Tumors should be palpable within 10-15 days.
-
When tumors reach an average volume of 150-200 mm3, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 3, 10, or 30 mg/kg) or vehicle control orally once daily.
-
Measure tumor volume with calipers every 2-3 days and calculate the volume using the formula: (Length x Width2) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for the duration of the study (e.g., 21 days) or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for BTK levels).
Conclusion
The TMD-8 cell line is an invaluable tool for studying the pathobiology of ABC-DLBCL and for evaluating novel therapeutic agents like this compound. The protocols outlined above provide a framework for investigating the potent and specific degradation of BTK by this compound and its downstream consequences on cell viability and tumor growth. These methods can be adapted for more detailed mechanistic studies and for the preclinical evaluation of other BTK-targeting therapeutics.
References
- 1. TMD8 Cells [cytion.com]
- 2. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models | Blood Advances | American Society of Hematology [ashpublications.org]
- 3. cytion.com [cytion.com]
- 4. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Establishment of a novel B-cell lymphoma cell line with suppressed growth by gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
Application Notes and Protocols: Murine Xenograft Model for Evaluating Oral UBX-382 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
UBX-382 is an orally bioavailable proteolysis-targeting chimera (PROTAC) designed to selectively degrade Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is implicated in the survival and proliferation of various B-cell malignancies.[1][3][4][5] this compound induces the ubiquitination and subsequent proteasomal degradation of both wild-type and mutant forms of BTK, offering a promising therapeutic strategy for hematological cancers, including those resistant to conventional BTK inhibitors.[1][3][6] This document provides a detailed protocol for establishing and utilizing a murine xenograft model to evaluate the in vivo efficacy of orally administered this compound.
Mechanism of Action: this compound Signaling Pathway
This compound functions by hijacking the cell's natural protein disposal system. It forms a ternary complex with BTK and the E3 ubiquitin ligase cereblon (CRBN), leading to the polyubiquitination of BTK and its subsequent degradation by the proteasome.[6][7][8] This degradation effectively shuts down the BCR signaling cascade, inhibiting downstream pathways such as MEK and ERK that are crucial for tumor cell proliferation and survival.[2][6]
Caption: Mechanism of action of this compound, a BTK-targeting PROTAC.
Experimental Protocol: Oral this compound in a Murine Xenograft Model
This protocol outlines the procedure for establishing a TMD-8 diffuse large B-cell lymphoma (DLBCL) xenograft model and subsequent treatment with oral this compound.
Materials
-
Cell Line: TMD-8 human DLBCL cell line (wild-type or C481S mutant BTK)
-
Animals: Immunocompromised mice (e.g., CB17/SCID)
-
Reagents:
-
This compound
-
Vehicle control (e.g., appropriate buffer or suspension solution)
-
Matrigel (or similar basement membrane matrix)
-
Cell culture medium (e.g., RPMI-1640 with supplements)
-
Sterile PBS
-
-
Equipment:
-
Syringes and needles for injection and oral gavage
-
Calipers for tumor measurement
-
Animal balance
-
Standard animal housing and husbandry equipment
-
Experimental Workflow
Caption: Workflow for the murine xenograft study of oral this compound.
Detailed Methodology
-
Cell Culture: Culture TMD-8 cells in appropriate media and conditions until a sufficient number of cells are obtained for implantation.
-
Cell Preparation and Implantation:
-
Harvest and wash the TMD-8 cells with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of approximately 1 x 107 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width2) / 2.
-
-
Randomization and Treatment:
-
When tumors reach a predetermined average size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
-
Administer this compound orally (p.o.) once daily (QD) at the desired dose levels (e.g., 3, 10, 30 mg/kg).[6]
-
Administer the vehicle control to the control group using the same schedule and route.
-
The treatment duration is typically 2-3 weeks.[6]
-
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volume and body weight every 2-3 days throughout the treatment period.
-
Monitor the animals for any signs of toxicity.
-
-
Study Endpoint and Tissue Collection:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor tissue can be used for pharmacodynamic analysis, such as Western blotting to assess BTK protein levels.
-
Data Presentation
The following tables summarize the reported in vivo efficacy of oral this compound in TMD-8 xenograft models.
Table 1: In Vivo Efficacy of Oral this compound in TMD-8 Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration | Dosing Schedule | Outcome |
| This compound | 3 | Oral (p.o.) | Once Daily | Tumor growth inhibition |
| This compound | 10 | Oral (p.o.) | Once Daily | Complete tumor regression in <2 weeks[1][3][9] |
| This compound | 30 | Oral (p.o.) | Once Daily | Complete tumor regression within an average of 15 days[6][7] |
| Vehicle Control | N/A | Oral (p.o.) | Once Daily | Progressive tumor growth |
Table 2: Efficacy of this compound in Ibrutinib-Resistant Xenograft Model (TMD-8 with C481S mutant BTK)
| Treatment Group | Dose (mg/kg) | Administration | Dosing Schedule | Outcome |
| This compound | 10 | Oral (p.o.) | Once Daily | Significant tumor growth inhibition |
| Ibrutinib | N/A | N/A | N/A | Ineffective in inhibiting tumor growth[6] |
Note: Specific dosages for ibrutinib in the comparative study were not detailed in the provided search results.
Conclusion
The murine xenograft model using the TMD-8 cell line is a robust platform for evaluating the in vivo efficacy of oral this compound.[6] The provided protocol offers a detailed framework for conducting such studies. The data indicates that this compound is a potent, orally bioavailable BTK degrader that can induce complete tumor regression in xenograft models of B-cell lymphoma, including those with mutations that confer resistance to other BTK inhibitors.[1][3][6] These findings support the continued development of this compound as a promising therapeutic for hematological malignancies.[3][9]
References
- 1. ashpublications.org [ashpublications.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. PROTAC-Mediated Degradation of Bruton’s Tyrosine Kinase as a Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bruton Tyrosine Kinase Degraders in B-Cell Malignancies | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 8. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: UBX-382 In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosage and experimental protocols for in vivo mouse studies involving UBX-382, a potent and orally bioavailable Bruton's tyrosine kinase (BTK) proteolysis-targeting chimera (PROTAC) degrader.
Introduction
This compound is a novel therapeutic agent that targets BTK for degradation, thereby inhibiting the B-cell receptor (BCR) signaling pathway. This pathway is a critical driver for the growth and survival of various B-cell lymphomas. Preclinical studies have demonstrated significant anti-tumor efficacy of this compound in mouse xenograft models of human B-cell lymphoma. These notes are intended to provide researchers with the necessary information to design and execute in vivo studies to further evaluate the therapeutic potential of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical in vivo mouse studies of this compound.
Table 1: Recommended Dosage and Administration of this compound in Mouse Models
| Parameter | Details | Reference |
| Drug | This compound | [1][2] |
| Mouse Model | TMD-8 or TMD-8 BTK C481S xenografts in CB17/SCID or NOD/SCID mice | [1][2] |
| Administration Route | Oral (p.o.) | [1][2] |
| Dosage Range | 3, 10, and 30 mg/kg | [1][2] |
| Dosing Frequency | Once daily | [2] |
| Treatment Duration | Up to 3 weeks | [1] |
| Reported Efficacy | Complete tumor regression observed at 3 and 10 mg/kg in < 2 weeks | [1][3][4] |
Table 2: In Vivo Efficacy of this compound in TMD-8 Xenograft Model
| Dosage (mg/kg) | Outcome | Noteworthy Observations | Reference |
| 3 | Complete tumor regression | Efficacious with minimal toxicity | [1][3][4] |
| 10 | Complete tumor regression | Rapid and sustained response | [1][3][4] |
| 30 | Significant tumor growth inhibition | Well-tolerated | [1][2] |
Signaling Pathway
This compound functions by inducing the degradation of BTK, a key kinase in the B-cell receptor (BCR) signaling pathway. This pathway, upon activation, leads to a cascade of downstream signaling events that promote B-cell proliferation and survival. By degrading BTK, this compound effectively shuts down this pro-survival signaling.
Caption: Mechanism of action of this compound in the BCR signaling pathway.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound in in vivo mouse models.
TMD-8 Xenograft Mouse Model Protocol
This protocol outlines the procedure for establishing a subcutaneous TMD-8 xenograft model.
Materials:
-
TMD-8 human B-cell lymphoma cell line
-
CB17/SCID or NOD/SCID mice (female, 6-8 weeks old)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Matrigel® Basement Membrane Matrix
-
Sterile PBS
-
Syringes and needles (27G)
-
Calipers
Procedure:
-
Cell Culture: Culture TMD-8 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation: Harvest cells during the logarithmic growth phase. Centrifuge the cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL. Keep the cell suspension on ice.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Monitoring: Monitor the mice daily for tumor growth. Once tumors are palpable, measure the tumor volume every 2-3 days using calipers. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
This compound Dosing and Administration Protocol
This protocol describes the preparation and oral administration of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose and 0.2% Tween 80 in sterile water)
-
Oral gavage needles
-
Syringes
Procedure:
-
Formulation Preparation: Prepare the dosing solution of this compound in the chosen vehicle. The specific formulation for this compound used in published studies is not publicly available. A common vehicle for oral administration of PROTACs in mice is a suspension in 0.5% methylcellulose and 0.2% Tween 80 in sterile water. The concentration of this compound should be calculated based on the desired dosage (3, 10, or 30 mg/kg) and the average weight of the mice. Ensure the solution is homogenous by vortexing or sonicating.
-
Administration: Administer the prepared this compound formulation or vehicle control to the mice once daily via oral gavage. The volume of administration is typically 100 µL per 10 g of body weight.
-
Monitoring: Monitor the mice daily for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur. Record the body weight of each mouse every 2-3 days.
Efficacy Evaluation and Endpoint Protocol
This protocol details the evaluation of this compound's anti-tumor efficacy and defines the experimental endpoints.
Materials:
-
Calipers
-
Data recording sheets
Procedure:
-
Tumor Measurement: Continue to measure tumor volume and body weight every 2-3 days throughout the study.
-
Efficacy Assessment: The primary endpoint for efficacy is tumor growth inhibition. This can be assessed by comparing the tumor volumes in the this compound treated groups to the vehicle control group.
-
Humane Endpoints: Euthanize mice if any of the following humane endpoints are reached:
-
Tumor volume exceeds 2000 mm³.
-
Tumor becomes ulcerated or necrotic.
-
Body weight loss exceeds 20% of the initial weight.
-
The animal shows signs of significant distress, such as labored breathing, lethargy, or inability to access food and water.
-
-
Study Termination: At the end of the study (e.g., 21 days), euthanize all remaining animals.
-
Tissue Collection: Upon euthanasia, tumors and other relevant tissues can be collected for further analysis, such as Western blotting to confirm BTK degradation or histopathological examination.
Experimental Workflow
The following diagram illustrates the typical workflow for an in vivo efficacy study of this compound.
Caption: In vivo experimental workflow for this compound efficacy testing.
References
Measuring UBX-382-Induced BTK Degradation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and methodologies for quantifying the degradation of Bruton's tyrosine kinase (BTK) induced by the PROTAC (Proteolysis Targeting Chimera) degrader, UBX-382. This compound is an orally active BTK PROTAC that has demonstrated potent degradation of both wild-type and mutant BTK proteins, making it a promising therapeutic strategy for B-cell-related blood cancers.[1][2] This document outlines the core principles of this compound's mechanism of action and offers step-by-step guidance on the most common and effective techniques to measure its efficacy in degrading BTK.
Mechanism of Action: this compound-Induced BTK Degradation
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively target BTK for degradation.[3][4] A single this compound molecule can catalytically induce the degradation of multiple BTK proteins.[5] The process can be summarized in the following steps:
-
Ternary Complex Formation: this compound, a heterobifunctional molecule, simultaneously binds to both BTK and an E3 ubiquitin ligase, such as cereblon (CRBN), forming a ternary complex.[3][4][5]
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the BTK protein, tagging it for destruction.[3][6]
-
Proteasomal Degradation: The polyubiquitinated BTK is then recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins.[3][6]
This targeted degradation of BTK effectively inhibits the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[2][5]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, providing a quick reference for its potency and activity in various cell lines.
| Parameter | Cell Line | Value | Reference |
| DC50 (BTK Degradation) | TMD-8 | 4.56 nM | [1] |
| IC50 (Proliferation) | TMD-8 | 14 nM | [1] |
| IC50 (Proliferation) | WSU-DLCL2 | 18 nM | [1] |
| IC50 (Proliferation) | U2932 | 21 nM | [1] |
| IC50 (Proliferation) | OCI-Ly3 | 199 nM | [1] |
Experimental Protocols
Several methods can be employed to measure this compound-induced BTK degradation. The choice of method will depend on the specific experimental question, available equipment, and desired throughput.
Western Blotting for BTK Protein Levels
Western blotting is a widely used technique to detect and quantify specific proteins in a sample. It is a robust method to directly visualize the decrease in BTK protein levels following this compound treatment.
Principle: This method separates proteins by size using gel electrophoresis, transfers them to a membrane, and then uses specific antibodies to detect the protein of interest (BTK). The intensity of the resulting band is proportional to the amount of protein.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate B-cell lymphoma cell lines (e.g., TMD-8, WSU-DLCL2) at an appropriate density.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer and 4x Laemmli sample buffer.
-
Denature the samples by boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for BTK (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
To ensure equal loading, probe a separate membrane or the same membrane after stripping with an antibody against a housekeeping protein (e.g., GAPDH, β-actin).[7]
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the BTK band intensity to the corresponding housekeeping protein band intensity.
-
Calculate the percentage of BTK degradation relative to the vehicle control.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for BTK Quantification
ELISA is a plate-based assay that can be used for the high-throughput quantification of BTK protein levels in cell lysates.
Principle: A capture antibody specific for BTK is coated onto the wells of a microplate. The cell lysate is added, and BTK binds to the capture antibody. A detection antibody, also specific for BTK and conjugated to an enzyme, is then added, forming a "sandwich." The addition of a substrate results in a colorimetric or fluorescent signal that is proportional to the amount of BTK present.
Detailed Protocol:
-
Plate Coating:
-
Coat a 96-well microplate with a capture antibody against BTK overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
-
Sample Incubation:
-
Prepare cell lysates as described for Western blotting.
-
Add diluted cell lysates to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
-
Detection Antibody Incubation:
-
Add a biotinylated detection antibody against BTK and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
-
Streptavidin-HRP Incubation:
-
Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Wash the plate.
-
-
Substrate Development and Measurement:
-
Add a colorimetric substrate (e.g., TMB) and incubate until a sufficient color develops.
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using recombinant BTK protein.
-
Calculate the concentration of BTK in the samples based on the standard curve.
-
Determine the percentage of BTK degradation relative to the vehicle control.
-
Flow Cytometry for Intracellular BTK Staining
Flow cytometry can be used to measure BTK protein levels on a single-cell basis, providing information about the heterogeneity of the response to this compound within a cell population.
Principle: Cells are fixed and permeabilized to allow an antibody specific for BTK to enter the cell and bind to its target. The cells are then analyzed on a flow cytometer, which measures the fluorescence intensity of each cell, proportional to the amount of BTK protein.
Detailed Protocol:
-
Cell Treatment and Harvesting:
-
Treat and harvest cells as described for Western blotting.
-
-
Fixation and Permeabilization:
-
Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with a permeabilization buffer (e.g., ice-cold methanol or a commercially available saponin-based buffer) for 30 minutes on ice.
-
Wash the cells.
-
-
Intracellular Staining:
-
Resuspend the cells in a staining buffer (e.g., PBS with 2% FBS).
-
Add a fluorescently conjugated primary antibody against BTK and incubate for 30-60 minutes at 4°C in the dark.
-
Wash the cells.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in staining buffer.
-
Analyze the cells on a flow cytometer, collecting data from a sufficient number of events (e.g., 10,000-20,000 cells).
-
-
Data Analysis:
-
Gate on the cell population of interest based on forward and side scatter.
-
Determine the median fluorescence intensity (MFI) of the BTK signal for each sample.
-
Calculate the percentage of BTK degradation by comparing the MFI of treated samples to the vehicle control.
-
Mass Spectrometry-Based Proteomics
For a more comprehensive and unbiased analysis of this compound's effects on the entire proteome, mass spectrometry-based proteomics can be employed.
Principle: This technique involves the digestion of proteins from cell lysates into peptides, followed by their separation and analysis by a mass spectrometer. The abundance of peptides derived from BTK can be quantified and compared between treated and untreated samples.
Detailed Protocol:
-
Sample Preparation:
-
Prepare cell lysates as described for Western blotting.
-
Perform in-solution or in-gel digestion of proteins using an enzyme such as trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides by liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Use specialized software to identify and quantify peptides from the MS/MS data.
-
Determine the relative abundance of BTK peptides in this compound-treated samples compared to vehicle controls.
-
This method can also identify the degradation of other proteins, providing insights into the selectivity of this compound.
-
By employing these detailed protocols, researchers can effectively and accurately measure the degradation of BTK induced by this compound, facilitating further investigation into its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bruton Tyrosine Kinase Degraders in B-Cell Malignancies | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 6. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for UBX-382 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration, mechanism of action, and experimental protocols for the Bruton's tyrosine kinase (BTK) PROTAC degrader, UBX-382, in preclinical animal models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and pharmacodynamics of this compound.
Introduction to this compound
This compound is a potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of both wild-type and mutant forms of Bruton's tyrosine kinase (BTK).[1][2][3] As a key component of the B-cell receptor (BCR) signaling pathway, BTK is a critical therapeutic target in various B-cell malignancies.[2][4][5] this compound offers a novel therapeutic strategy by eliminating the BTK protein rather than simply inhibiting its enzymatic activity, which may overcome resistance mechanisms associated with traditional BTK inhibitors.[1]
Mechanism of Action
This compound functions by hijacking the ubiquitin-proteasome system to induce the degradation of BTK.[6] The molecule is composed of a ligand that binds to BTK and another ligand that recruits the E3 ubiquitin ligase, cereblon (CRBN).[1] This dual binding facilitates the formation of a ternary complex between BTK, this compound, and CRBN, leading to the polyubiquitination of BTK and its subsequent degradation by the proteasome.[6] This degradation effectively shuts down downstream BCR signaling pathways, including MEK and ERK, which are crucial for B-cell proliferation and survival.[1][7]
Administration in Animal Models
Preclinical studies have demonstrated the in vivo efficacy of this compound in mouse xenograft models.[1][2][3] The primary route of administration is oral, highlighting its bioavailability.[1][2]
Quantitative Data Summary
The following table summarizes the dosing and administration of this compound in preclinical mouse models.
| Parameter | Details | Animal Model | Source |
| Administration Route | Oral (p.o.) | CB17/SCID Mice | [1] |
| Vehicle | Not specified | CB17/SCID Mice | |
| Dosing Regimen | Once daily | CB17/SCID Mice | [1][3] |
| Dosage Levels | 3, 10, and 30 mg/kg | CB17/SCID Mice | [1][3] |
| Treatment Duration | 21 days | CB17/SCID Mice | [1][3] |
| Pharmacodynamic Effect | Rapid BTK degradation in splenic B cells (observed at 3 hours post-administration) | Mice | [1][6] |
| Efficacy | Complete tumor regression at 3 and 10 mg/kg doses in less than 2 weeks.[2][5][8][9] Dose-dependent tumor regression in TMD-8 BTK C481S xenograft models.[3] | Murine Xenograft Models | [2][3][5][8][9] |
Note: Specific oral bioavailability (F%) values are not detailed in the provided search results.
Experimental Protocols
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol describes a general procedure for evaluating the anti-tumor activity of this compound in a subcutaneous xenograft model.
Objective: To assess the in vivo efficacy of orally administered this compound in inhibiting tumor growth in a diffuse large B-cell lymphoma (DLBCL) xenograft model.
Materials:
-
This compound
-
Vehicle for oral administration
-
CB17/severe combined immunodeficient (SCID) mice (6 weeks old)
-
TMD-8 human DLBCL cells (wild-type or C481S mutant BTK)
-
Matrigel
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Preparation: Culture TMD-8 cells under appropriate conditions. On the day of inoculation, harvest and resuspend the cells in a mixture with Matrigel.
-
Tumor Inoculation: Subcutaneously inject 1 x 107 TMD-8 cells per mouse into the flank.[1]
-
Tumor Growth Monitoring: Allow tumors to grow to an average volume of 180-200 mm3.[1] This typically takes around 15 days.[1] Measure tumor volume regularly using calipers.
-
Randomization and Grouping: Once tumors reach the desired size, randomize the mice into treatment and control groups (e.g., Vehicle, this compound 3 mg/kg, 10 mg/kg, 30 mg/kg).
-
Drug Administration: Administer this compound or vehicle orally once daily for 21 days.[1][3]
-
Monitoring:
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Observe the mice for any signs of toxicity.[1]
-
-
Endpoint: At the end of the treatment period, or if tumors reach a predetermined maximum size, euthanize the mice and collect tumors for further analysis (e.g., Western blot for BTK levels).
-
Follow-up: A post-treatment observation period (e.g., up to 8 weeks) can be included to monitor for tumor rebound.[1]
Pharmacodynamic Analysis
Objective: To determine the effect of this compound on BTK protein levels in vivo.
Procedure:
-
Administer a single oral dose of this compound (e.g., 30 mg/kg) to mice.[1]
-
At various time points post-administration (e.g., 3, 8, 24, and 48 hours), euthanize the mice.[1]
-
Collect tissues of interest, such as the spleen, to isolate B cells, or tumor tissue from xenograft models.[1]
-
Prepare protein lysates from the collected tissues.
-
Perform Western blotting to quantify the levels of BTK protein. Normalize the results to a loading control like GAPDH.[1]
Safety and Tolerability
In preclinical studies, oral administration of this compound was well-tolerated in mice.[1] No significant weight loss or other clinical signs of toxicity were observed during the experimental period.[1][3] A candidate molecule from the UBX program demonstrated an acceptable safety profile in preclinical safety studies, paving the way for clinical trials.[8]
References
- 1. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Abstract 6069: Discovery and preclinical development of orally bioavailable potent BTK degrader, and its early clinical development for the treatment of relapsed and refractory B-cell malignancies | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 9. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models | Blood Advances | American Society of Hematology [ashpublications.org]
Application Notes and Protocols: Cell Proliferation Assay with UBX-382 in Lymphoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
UBX-382 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) that targets Bruton's tyrosine kinase (BTK) for degradation.[1][2][3][4] BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, which is a key driver of proliferation and survival in many B-cell malignancies.[1][2][5] Unlike traditional small molecule inhibitors that block the kinase activity of BTK, this compound facilitates the ubiquitination and subsequent proteasomal degradation of the BTK protein, thereby eliminating both its enzymatic and scaffolding functions.[5] This mechanism of action offers a promising therapeutic strategy for B-cell lymphomas, including those with resistance to conventional BTK inhibitors.[1][4]
These application notes provide a detailed protocol for assessing the anti-proliferative effects of this compound on various lymphoma cell lines using a luminescence-based cell viability assay.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule. One end binds to BTK, while the other end recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1] This proximity induces the formation of a ternary complex, leading to the polyubiquitination of BTK. The ubiquitinated BTK is then recognized and degraded by the proteasome. The degradation of BTK disrupts the downstream BCR signaling cascade, including the MEK and ERK pathways, ultimately inhibiting cell proliferation and survival.[1]
Caption: Mechanism of this compound-mediated BTK degradation and downstream signaling inhibition.
Quantitative Data Summary
This compound has demonstrated potent anti-proliferative activity across various diffuse large B-cell lymphoma (DLBCL) cell lines. The half-maximal inhibitory concentration (IC50) values from a CellTiter-Glo® assay after 3-5 days of treatment are summarized below.
| Cell Line | Subtype | IC50 (nM) |
| TMD-8 | ABC-DLBCL | 14 |
| WSU-DLCL2 | GCB-DLBCL | 18 |
| U2932 | ABC-DLBCL | 21 |
| OCI-Ly3 | ABC-DLBCL | 199 |
Data sourced from MedchemExpress, citing a study that used the Cell Titer-Glo assay.[3]
Experimental Protocols
Cell Proliferation Assay Using a Luminescence-Based Method (e.g., CellTiter-Glo®)
This protocol is adapted for a 96-well plate format and measures cell viability as a function of intracellular ATP levels.
Materials:
-
Lymphoma cell lines (e.g., TMD-8, WSU-DLCL2, U2932, OCI-Ly3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and antibiotics)
-
This compound (stock solution in DMSO)
-
96-well flat-bottom cell culture plates (white-walled for luminescence assays)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow:
Caption: Workflow for the cell proliferation assay with this compound.
Procedure:
-
Cell Seeding:
-
Culture lymphoma cells to a logarithmic growth phase.
-
Perform a cell count and determine viability (e.g., using trypan blue exclusion).
-
Resuspend the cells in fresh complete medium to a final concentration that allows for optimal growth over the assay period (typically 5,000-10,000 cells per well in 90 µL).
-
Seed 90 µL of the cell suspension into each well of a white-walled 96-well plate.
-
Include wells with medium only to serve as a background control.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in complete medium from a high concentration stock (e.g., 10 mM in DMSO). A typical concentration range to test would be from 0.1 nM to 10 µM.
-
Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic to the cells (e.g., ≤ 0.1%).
-
Add 10 µL of the diluted this compound or vehicle control (medium with the same percentage of DMSO) to the appropriate wells.
-
-
Incubation:
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 72 to 120 hours (3-5 days).
-
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the average luminescence value from the medium-only wells (background) from all other wells.
-
Normalize the data by expressing the luminescence of the treated wells as a percentage of the vehicle-treated control wells (set to 100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to fit the data and calculate the IC50 value.
Conclusion
This compound is a potent degrader of BTK that exhibits significant anti-proliferative effects in various lymphoma cell lines. The provided protocol offers a robust method for quantifying the in vitro efficacy of this compound and similar compounds. This information is valuable for preclinical assessment and further development of targeted protein degraders in oncology.
References
- 1. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models | Blood Advances | American Society of Hematology [ashpublications.org]
- 5. Bruton Tyrosine Kinase Degraders in B-Cell Malignancies | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
UBX-382: A Powerful Tool for Overcoming Ibrutinib Resistance in B-Cell Malignancies
Application Notes and Protocols for Researchers
Introduction
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in the proliferation, survival, and differentiation of B-cells.[1][2][3] The irreversible BTK inhibitor ibrutinib has revolutionized the treatment of various B-cell malignancies.[4] However, the emergence of resistance, most commonly through mutations in the BTK gene, presents a significant clinical challenge.[5][6][7] The most prevalent of these is the C481S mutation, which prevents the covalent binding of ibrutinib to BTK.[4][6][8] UBX-382 is a potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to address this challenge by inducing the degradation of both wild-type (WT) and mutant BTK proteins.[1][9][10]
These application notes provide a comprehensive overview of this compound, including its mechanism of action, efficacy against ibrutinib-resistant mutations, and detailed protocols for its use in in vitro and in vivo research settings.
Mechanism of Action: Targeted Protein Degradation
Unlike traditional inhibitors that merely block the active site of a protein, this compound functions as a BTK degrader.[11] It is a heterobifunctional molecule that simultaneously binds to BTK and an E3 ubiquitin ligase, specifically Cereblon (CRBN).[12][13] This proximity induces the ubiquitination of BTK, marking it for degradation by the proteasome.[12][13] This catalytic mechanism allows a single molecule of this compound to trigger the destruction of multiple BTK protein molecules, leading to a profound and sustained suppression of BCR signaling.[12]
Caption: Mechanism of this compound-mediated BTK degradation.
Efficacy Against Ibrutinib-Resistant BTK Mutations
This compound has demonstrated superior degradation activity against both wild-type BTK and a panel of clinically relevant ibrutinib-resistant BTK mutants.[1][9][10] This makes it an invaluable tool for studying and potentially treating cancers that have developed resistance to conventional BTK inhibitors.
In Vitro Degradation and Anti-proliferative Activity
This compound induces potent degradation of BTK in B-cell lymphoma cell lines with a half-maximal degradation concentration (DC50) in the low nanomolar range.[9] Furthermore, it effectively inhibits the proliferation of various B-cell lymphoma cell lines.[9]
| Cell Line | Description | This compound DC50 (nM) | This compound IC50 (nM) |
| TMD-8 | Diffuse Large B-cell Lymphoma (ABC subtype) | 4.56 | 14 |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | Not Reported | 18 |
| OCI-Ly3 | Diffuse Large B-cell Lymphoma (GCB subtype) | Not Reported | 199 |
| U2932 | Diffuse Large B-cell Lymphoma | Not Reported | 21 |
Data compiled from MedchemExpress and other sources.[9]
This compound is also highly effective against a range of BTK mutations that confer resistance to ibrutinib. It has been shown to degrade 7 out of 8 known BTK mutants in in vitro experiments.[1][10][11]
| BTK Mutant | Efficacy of this compound |
| E41K | Effective Degradation |
| C481S | Effective Degradation |
| C481R | Effective Degradation |
| C481T | Effective Degradation |
| C481Y | Effective Degradation |
| C481F | Effective Degradation |
| L528W | Effective Degradation |
| T474I | Resistant |
Data compiled from a study published in Blood Advances.[1][10]
In Vivo Anti-tumor Activity
In murine xenograft models using TMD-8 cells (harboring either wild-type or C481S mutant BTK), oral administration of this compound led to significant tumor growth inhibition and even complete tumor regression.[1][9][10] Doses of 3 mg/kg and 10 mg/kg resulted in complete tumor regression in less than two weeks of daily oral dosing.[1][14]
| Xenograft Model | This compound Dose | Outcome |
| TMD-8 (WT BTK) | 3 mg/kg, p.o., daily for 21 days | Complete tumor regression |
| TMD-8 (WT BTK) | 10 mg/kg, p.o., daily for 21 days | Complete tumor regression |
| TMD-8 (C481S BTK) | 3-30 mg/kg, p.o., daily for 21 days | Inhibition of tumor growth |
Data compiled from MedchemExpress and a study in Blood Advances.[1][9]
Experimental Protocols
Protocol 1: In Vitro BTK Degradation Assay
This protocol describes how to assess the ability of this compound to induce the degradation of BTK in cultured B-cell lymphoma cells.
Materials:
-
B-cell lymphoma cell line (e.g., TMD-8)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Protease and phosphatase inhibitor cocktails
-
RIPA lysis buffer
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-BTK and anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.1 nM to 100 nM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and visualize protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities and normalize BTK levels to the loading control. Calculate the DC50 value.
Caption: Workflow for in vitro BTK degradation assay.
Protocol 2: Cell Viability Assay
This protocol outlines the procedure for determining the anti-proliferative effect of this compound on B-cell lymphoma cell lines.
Materials:
-
B-cell lymphoma cell line
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
96-well clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Add serial dilutions of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control to the wells.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Read luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate the IC50 value.
Caption: Workflow for cell viability assay.
Protocol 3: In Vivo Xenograft Model
This protocol provides a general guideline for evaluating the anti-tumor efficacy of this compound in a murine xenograft model. All animal experiments should be conducted in accordance with institutional and national guidelines.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
B-cell lymphoma cell line (e.g., TMD-8 with WT or C481S BTK)
-
Matrigel (optional)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Treatment: Administer this compound (e.g., 3-30 mg/kg) or vehicle control orally once daily.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. (Tumor Volume = 0.5 x Length x Width²)
-
Monitor body weight and overall health of the mice.
-
-
Endpoint: Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size. Euthanize mice and excise tumors for further analysis (e.g., Western blotting for BTK levels).
-
Data Analysis: Plot tumor growth curves and perform statistical analysis to compare treatment and control groups.
Caption: Workflow for in vivo xenograft study.
Signaling Pathway Overview
This compound targets a key node in the B-cell receptor signaling pathway. By degrading BTK, it effectively blocks downstream signaling cascades that are crucial for B-cell survival and proliferation.
Caption: BTK signaling pathway and the action of this compound.
Conclusion
This compound is a promising therapeutic agent and a powerful research tool for investigating the role of BTK in B-cell malignancies, particularly in the context of ibrutinib resistance. Its unique mechanism of action, potent degradation of wild-type and mutant BTK, and significant in vivo efficacy make it an important molecule for advancing our understanding and treatment of these cancers. The protocols provided herein offer a starting point for researchers to explore the utility of this compound in their own experimental systems.
References
- 1. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models | Blood Advances | American Society of Hematology [ashpublications.org]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a structurally novel BTK mutation that drives ibrutinib resistance in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Are BTK and PLCG2 mutations necessary and sufficient for ibrutinib resistance in chronic lymphocytic leukemia? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cllsociety.org [cllsociety.org]
- 8. Recurrent BTK and PLCG2 Mutations Confer Ibrutinib Resistance | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Abstract 6069: Discovery and preclinical development of orally bioavailable potent BTK degrader, and its early clinical development for the treatment of relapsed and refractory B-cell malignancies | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 12. Bruton Tyrosine Kinase Degraders in B-Cell Malignancies | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 13. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
UBX-382 In Vitro Experimentation: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in in vitro experiments involving UBX-382.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an orally active, potent, and selective PROTAC (Proteolysis Targeting Chimera) degrader of Bruton's tyrosine kinase (BTK).[1][2] It functions by inducing the degradation of both wild-type and mutant BTK proteins.[1][3][4] The mechanism of action involves the formation of a ternary complex between this compound, the target protein (BTK), and an E3 ubiquitin ligase, cereblon (CRBN). This proximity induces the ubiquitination of BTK, marking it for degradation by the proteasome.[5][6] This targeted protein degradation leads to the inhibition of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of certain B-cell malignancies.[2][4][7]
Q2: What are the key in vitro assays to assess this compound activity?
The primary in vitro assays for evaluating this compound's efficacy include:
-
BTK Degradation Assays: Typically performed using Western blotting or targeted proteomics to quantify the reduction in BTK protein levels following this compound treatment.
-
Cell Proliferation Assays: Assays like CellTiter-Glo® are used to measure the anti-proliferative effects of this compound on cancer cell lines.[1]
-
Phosphorylation Analysis: Western blotting can be used to assess the phosphorylation status of downstream BCR signaling proteins such as SYK, MEK, and ERK to confirm the functional consequence of BTK degradation.[1]
-
Ternary Complex Formation Assays: Techniques like NanoBRET™ can be employed to measure the engagement of this compound with BTK and CRBN within cells.[7]
Q3: What are some common sources of variability in in vitro experiments?
Troubleshooting Guides
Issue 1: High Variability in Cell Viability/Proliferation Assays (e.g., CellTiter-Glo®)
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogeneous single-cell suspension before seeding. Use a calibrated multichannel pipette or an automated cell dispenser for plating. Perform cell counts with a reliable method (e.g., automated cell counter) and ensure consistent cell numbers across wells.[10][11] |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS. Ensure proper humidification in the incubator. |
| Variability in this compound Concentration | Prepare a fresh stock solution of this compound and perform serial dilutions accurately. Use calibrated pipettes and ensure proper mixing at each dilution step. |
| Cell Line Health and Passage Number | Maintain a consistent cell culture practice. Use cells within a defined low passage number range, as high passage numbers can lead to phenotypic and genotypic drift. Regularly check for mycoplasma contamination. |
| Inconsistent Incubation Times | Use a timer to ensure consistent drug exposure times across all plates and experiments. |
Issue 2: Inconsistent BTK Degradation Observed by Western Blot
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Suboptimal Lysis Buffer | Ensure the lysis buffer contains adequate protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation during sample preparation. |
| Uneven Protein Loading | Perform a protein concentration assay (e.g., BCA) to accurately determine protein concentration in each lysate. Load equal amounts of protein for each sample. Use a loading control (e.g., GAPDH, β-actin) to normalize for any loading inaccuracies.[3] |
| Inefficient Protein Transfer | Optimize the Western blot transfer conditions (voltage, time, membrane type) for BTK. Ensure good contact between the gel and the membrane. |
| Antibody Performance | Use a validated primary antibody specific for BTK. Titrate the antibody to determine the optimal concentration. Ensure the secondary antibody is appropriate for the primary antibody and is used at the correct dilution. |
| Variability in Drug Treatment | Ensure consistent timing and concentration of this compound treatment. For time-course experiments, be precise with the timing of cell harvesting. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound in B-cell Lymphoma Cell Lines
| Cell Line | Type | This compound DC50 (nM) | This compound IC50 (nM) |
| TMD-8 | ABC-DLBCL | 4.56 | 14 |
| WSU-DLCL2 | GCB-DLBCL | Not Reported | 18 |
| OCI-Ly3 | ABC-DLBCL | Not Reported | 199 |
| U2932 | ABC-DLBCL | Not Reported | 21 |
DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration. Data sourced from MedchemExpress and NIH publications.[1][3]
Experimental Protocols
Protocol 1: Cell Proliferation Assay using CellTiter-Glo®
-
Cell Seeding: Suspend cells in complete growth medium and seed into a 96-well white, clear-bottom plate at a predetermined optimal density. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 3-5 days).[1]
-
Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate IC50 values using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot for BTK Degradation
-
Cell Treatment and Lysis: Seed cells in a 6-well plate and allow them to adhere. Treat with various concentrations of this compound for the desired time (e.g., 24 hours).[3] Wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BTK overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the BTK band intensity to a loading control (e.g., GAPDH).[3]
Visualizations
Caption: Mechanism of action of this compound leading to BTK degradation.
Caption: A logical workflow for troubleshooting common sources of variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bruton Tyrosine Kinase Degraders in B-Cell Malignancies | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 6. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental Variability and Replicates in siRNA Experiments | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Understanding and managing sources of variability in cell measurements [insights.bio]
- 10. Reducing sources of variance in experimental procedures in in vitro research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. f1000research-files.f1000.com [f1000research-files.f1000.com]
Optimizing UBX-382 Concentration for Maximum BTK Degradation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the experimental nuances of UBX-382, a potent, orally active Bruton's tyrosine kinase (BTK) PROTAC degrader. Our resources are designed to help you optimize this compound concentration for maximal BTK degradation and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a proteolysis-targeting chimera (PROTAC) designed to specifically target Bruton's tyrosine kinase (BTK) for degradation.[1][2] As a heterobifunctional molecule, it consists of a ligand that binds to BTK and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][3] This proximity induces the ubiquitination of BTK, marking it for degradation by the proteasome, thereby reducing its cellular levels.[3][4] This mechanism of action makes it effective against both wild-type and certain mutant forms of BTK that are resistant to conventional inhibitors.[1][5]
Q2: What is the optimal concentration range for this compound?
A2: The optimal concentration of this compound is cell-type dependent and should be determined empirically. However, published data indicates that this compound induces potent BTK degradation in the low nanomolar range in cell lines such as TMD-8, with a half-maximal degradation concentration (DC50) of approximately 4-4.56 nM.[1][2] For initial experiments, a dose-response curve ranging from picomolar to micromolar concentrations (e.g., 1 pM to 10 µM) is recommended to identify the optimal concentration for maximal degradation.
Q3: What is the "hook effect" and how can I avoid it?
A3: The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration beyond an optimal point leads to a decrease in target protein degradation. This occurs because at very high concentrations, the PROTAC can form separate binary complexes with either BTK or the E3 ligase, which are non-productive and inhibit the formation of the necessary ternary complex (BTK-PROTAC-E3 ligase) required for degradation. To avoid this, it is crucial to perform a wide dose-response experiment to identify the concentration that yields maximum degradation (Dmax) and use concentrations at or below this level for subsequent experiments.
Q4: How long does it take for this compound to degrade BTK?
A4: The kinetics of BTK degradation by this compound can vary between cell lines. In TMD-8 cells, significant degradation has been observed as early as 4 hours, with near-complete degradation by 16-24 hours.[1] A time-course experiment (e.g., 0.5, 1, 4, 16, 24, and 48 hours) at the optimal this compound concentration is recommended to determine the ideal endpoint for your specific experimental setup.[1]
Q5: Is this compound effective against BTK mutations?
A5: Yes, this compound has demonstrated potent degradation of various BTK mutants, including the C481S mutation which confers resistance to covalent BTK inhibitors like ibrutinib.[1][5][6] It has been shown to be effective against 7 out of 8 known BTK mutants in in-vitro experiments.[1][5]
Troubleshooting Guides
Problem 1: No or low BTK degradation observed.
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 pM to 10 µM) to identify the optimal concentration. |
| Inappropriate Incubation Time | Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) at the optimal concentration to determine the ideal degradation time. |
| Low Cell Permeability | Ensure proper handling and storage of this compound to maintain its integrity. Consider using a different cell line with potentially higher permeability. |
| Issues with Western Blotting | Verify the quality of your BTK antibody and ensure proper protein transfer. Use a positive control (e.g., a cell line known to respond to this compound) and a loading control. |
| Cell Line Specificity | Confirm that your chosen cell line expresses sufficient levels of both BTK and the Cereblon (CRBN) E3 ligase. |
Problem 2: Inconsistent BTK degradation results.
| Possible Cause | Troubleshooting Steps |
| Cell Culture Variability | Ensure consistent cell passage number, confluency, and health for all experiments. |
| Inaccurate this compound Dilutions | Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate dosing. |
| Variable Incubation Conditions | Maintain consistent incubation times, temperatures, and CO2 levels across all experiments. |
Problem 3: Observing the "Hook Effect" (Reduced degradation at high concentrations).
| Possible Cause | Troubleshooting Steps |
| Excessive this compound Concentration | Your concentration range is too high, leading to the formation of non-productive binary complexes. |
| Solution: Expand your dose-response curve to include lower concentrations (pM to low nM range) to identify the peak of the bell-shaped curve, which represents the optimal concentration for maximum degradation. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: In Vitro Degradation and Proliferation Inhibition of this compound
| Cell Line | DC50 (BTK Degradation) | IC50 (Proliferation) | Reference |
| TMD-8 | ~4 nM | 14 nM | [1][2] |
| OCI-LY3 | Not Reported | 199 nM | [2] |
| U2932 | Not Reported | 21 nM | [2] |
Table 2: Binding Affinity of this compound
| Target | IC50 | Reference |
| BTK | 6.31 µM | [1] |
| Cereblon (CRBN) | 5.51 µM | [1] |
Experimental Protocols
Protocol 1: Dose-Response Analysis of BTK Degradation by Western Blot
-
Cell Seeding: Seed cells (e.g., TMD-8) in a 6-well plate at a density that will result in 70-80% confluency on the day of treatment.
-
This compound Preparation: Prepare a series of this compound dilutions in complete cell culture medium. A recommended starting range is 0.01 nM, 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, and 10 µM. Include a vehicle control (e.g., DMSO).
-
Cell Treatment: Remove the existing medium from the cells and add the prepared this compound dilutions.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C and 5% CO2.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against BTK and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the bands.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the BTK band intensity to the loading control. Plot the percentage of remaining BTK relative to the vehicle control against the log of this compound concentration to determine the DC50 value.
Protocol 2: Time-Course Analysis of BTK Degradation
-
Cell Seeding: Seed cells as described in Protocol 1.
-
This compound Preparation: Prepare a solution of this compound at the predetermined optimal concentration (from the dose-response analysis) and a vehicle control.
-
Cell Treatment: Treat the cells with this compound or vehicle control.
-
Time Points: Harvest the cells at various time points (e.g., 0, 4, 8, 16, 24, and 48 hours) post-treatment.
-
Sample Processing and Analysis: Follow steps 5-8 from Protocol 1 for each time point to analyze BTK protein levels.
-
Data Analysis: Plot the percentage of remaining BTK against time to visualize the degradation kinetics.
Visualizations
Caption: Mechanism of Action for this compound.
Caption: Experimental Workflow for this compound Optimization.
Caption: Simplified B-Cell Receptor Signaling Pathway and the Role of this compound.
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. A beginner’s guide to PROTACs and targeted protein degradation | The Biochemist | Portland Press [portlandpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Investigating Potential Off-Target Effects of Novel BTK Degraders (e.g., UBX-382)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of novel Bruton's tyrosine kinase (BTK) degraders, exemplified by the hypothetical molecule UBX-382.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypes in our cell-based assays after treatment with our BTK degrader. Could these be due to off-target effects?
A1: Yes, unexpected cellular phenotypes are often an indication of off-target activity. BTK degraders, while designed to be specific, can potentially degrade other kinases or proteins, leading to unforeseen biological consequences. It is crucial to perform comprehensive off-target profiling to understand the complete activity of your degrader.
Q2: What are the most common off-target kinases for BTK inhibitors and degraders?
A2: While the off-target profile is unique to each molecule, several kinases share structural similarities with BTK and are common off-targets for BTK inhibitors. These may also be susceptible to degradation by BTK degraders. These include other TEC family kinases (e.g., TEC, ITK, BMX) and some EGFR family kinases. A thorough investigation is necessary to determine the specific off-target profile of your degrader.
Q3: How can we distinguish between off-target effects and BTK-independent signaling?
A3: This is a critical question that requires carefully designed control experiments. A recommended approach is to use a combination of a catalytically inactive BTK mutant and a degrader-resistant BTK mutant. If the observed phenotype is rescued in the presence of the degrader-resistant mutant but not the catalytically inactive mutant, it strongly suggests the effect is BTK-dependent.
Troubleshooting Guide
Issue 1: Inconsistent results in proteomics experiments for off-target identification.
-
Potential Cause 1: Suboptimal Lysis Buffer. The composition of the lysis buffer is critical for efficient protein extraction and to prevent post-lysis artifacts.
-
Troubleshooting Step 1: Ensure your lysis buffer contains appropriate protease and phosphatase inhibitors. The buffer should also be optimized for the specific cell type or tissue being analyzed.
-
Potential Cause 2: Insufficient Proteasome Activity. The degradation of the target and any off-targets is dependent on a functional ubiquitin-proteasome system.
-
Troubleshooting Step 2: As a positive control, include a known proteasome inhibitor (e.g., MG132) in one well/dish to confirm that the observed degradation is proteasome-dependent.
Issue 2: High background in kinase profiling assays.
-
Potential Cause: Non-specific binding of the degrader to the kinase panel.
-
Troubleshooting Step: Run a control experiment with a structurally related but inactive version of your degrader. This will help identify any non-specific interactions and establish a baseline for your assay.
Experimental Protocols
Protocol 1: Global Proteomics-Based Off-Target Identification using Mass Spectrometry
This protocol provides a general workflow for identifying potential off-targets of a BTK degrader by comparing the proteome of cells treated with the degrader to control-treated cells.
-
Cell Culture and Treatment:
-
Plate cells (e.g., a relevant B-cell lymphoma line) at a suitable density.
-
Treat cells with the BTK degrader (e.g., this compound) at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a standard method (e.g., BCA assay).
-
-
Protein Digestion:
-
Perform in-solution or in-gel digestion of proteins to peptides using trypsin.
-
-
TMT Labeling (Optional but Recommended for Quantification):
-
Label peptides from different treatment groups with tandem mass tags (TMT) for multiplexed analysis.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Analyze the peptide samples using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Use a suitable software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Identify proteins whose abundance is significantly decreased in the degrader-treated samples compared to the control. These are potential off-targets.
-
Data Presentation
Table 1: Hypothetical Off-Target Profile of this compound from a Kinase Panel Screen
| Kinase Target | Percent Inhibition at 1 µM |
| BTK | 98% |
| TEC | 65% |
| ITK | 58% |
| BMX | 45% |
| EGFR | 30% |
| SRC | 15% |
Table 2: Example Data from a Quantitative Proteomics Experiment
| Protein | Log2 Fold Change (this compound vs. Vehicle) | p-value |
| BTK | -3.5 | <0.001 |
| Protein X | -2.8 | <0.01 |
| Protein Y | -1.5 | 0.04 |
| Protein Z | -0.5 | 0.35 |
Visualizations
Caption: Workflow for proteomics-based off-target identification.
Caption: BTK signaling and the mechanism of action of a BTK degrader.
UBX-382 Technical Support Center: Addressing Solubility and Stability in Culture Media
Welcome to the technical support center for UBX-382, a potent and orally active BTK PROTAC (Proteolysis Targeting Chimera) degrader. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges of solubility and stability of this compound in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a PROTAC designed to target Bruton's tyrosine kinase (BTK) for degradation.[1][2] It functions by simultaneously binding to BTK and an E3 ubiquitin ligase, forming a ternary complex.[3] This proximity induces the ubiquitination of BTK, marking it for degradation by the proteasome.[3] This degradation of BTK effectively inhibits the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of various B-cell malignancies.[1][2][4][5][6]
Q2: What are the general solubility characteristics of PROTACs like this compound?
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: The recommended solvent for preparing a high-concentration stock solution of this compound is high-purity, anhydrous DMSO. DMSO is a powerful organic solvent capable of dissolving a wide range of organic molecules.[8]
Q4: My this compound precipitates when I add it to my cell culture medium. Why is this happening and what can I do?
A4: Precipitation upon addition to aqueous media is a common issue for hydrophobic compounds dissolved in DMSO. This "crashing out" occurs because the compound is poorly soluble in the aqueous environment of the culture medium. To mitigate this, it is recommended to perform serial dilutions of your DMSO stock solution in the culture medium. It is also crucial to ensure the final concentration of DMSO in your culture is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A DMSO-only vehicle control should always be included in your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound in cell culture.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound upon dilution in culture medium. | Poor aqueous solubility of this compound. The transition from a high concentration of DMSO to an aqueous environment causes the compound to fall out of solution. | 1. Optimize Dilution Strategy: Avoid single, large dilutions. Instead, perform serial dilutions of the DMSO stock in your complete culture medium. 2. Increase Serum Concentration: If your experimental design allows, increasing the serum concentration in the medium can help solubilize hydrophobic compounds through binding to serum proteins like albumin. 3. Gentle Warming and Mixing: After dilution, gently warm the medium to 37°C and mix thoroughly. Avoid vigorous vortexing which can sometimes promote precipitation. 4. Sonication: In some cases, brief sonication in a water bath can help to re-dissolve small precipitates. However, this should be done with caution as it can potentially degrade the compound. |
| Inconsistent or lower-than-expected activity of this compound. | Degradation of this compound: The compound may be unstable in the culture medium over the course of the experiment due to factors like pH, temperature, or enzymatic activity. Inaccurate Concentration: The actual concentration of soluble this compound may be lower than intended due to precipitation. | 1. Assess Stability: Perform a time-course experiment to assess the stability of this compound in your specific culture medium (see Experimental Protocols section). 2. Prepare Fresh Working Solutions: Prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment. Avoid storing diluted aqueous solutions. 3. Verify Soluble Concentration: If precipitation is suspected, centrifuge the prepared medium, and measure the concentration of this compound in the supernatant using an appropriate analytical method (e.g., HPLC-UV). |
| Cell toxicity observed in vehicle control wells. | High final concentration of DMSO. | Ensure the final concentration of DMSO in the culture medium is at a level tolerated by your specific cell line, typically below 0.5%. Perform a dose-response experiment with DMSO alone to determine the toxicity threshold for your cells. |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility of this compound in Culture Media by Nephelometry
This protocol provides a method to determine the kinetic solubility of this compound in your specific cell culture medium. Kinetic solubility is a measure of the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous solution.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear bottom plates
-
Nephelometer (or plate reader with a light scattering module)
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dispense 198 µL of your cell culture medium into each well of a 96-well plate.
-
Add 2 µL of the 10 mM this compound stock solution to the first well (A1). This will create a 100 µM solution.
-
Perform a 2-fold serial dilution across the plate:
-
Transfer 100 µL from well A1 to well A2. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution across the row to well A11.
-
Well A12 will serve as a medium-only blank.
-
-
Incubate the plate at 37°C for 2 hours.
-
Measure the light scattering at a suitable wavelength (e.g., 650 nm) using a nephelometer.
-
Data Analysis: Plot the light scattering signal against the concentration of this compound. The concentration at which the signal significantly increases above the baseline is the kinetic solubility limit.
Protocol 2: Assessment of this compound Stability in Culture Media
This protocol helps to determine the stability of this compound in your culture medium over a typical experimental time course.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
Analytical method for this compound quantification (e.g., HPLC-UV or LC-MS)
Procedure:
-
Prepare a working solution of this compound in your culture medium at the desired final concentration (e.g., 1 µM). Ensure the final DMSO concentration is consistent with your experimental conditions.
-
Aliquot the working solution into separate sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Immediately process the 0-hour time point sample. This will serve as your baseline concentration.
-
Incubate the remaining tubes at 37°C in a cell culture incubator.
-
At each subsequent time point, remove one tube and process the sample to determine the concentration of this compound.
-
Sample Processing (General):
-
Centrifuge the tube to pellet any cells or debris.
-
Transfer the supernatant to a clean tube.
-
Analyze the concentration of this compound in the supernatant using a validated analytical method.
-
-
Data Analysis: Plot the percentage of this compound remaining relative to the 0-hour time point against time. This will provide a stability profile of the compound under your experimental conditions.
Visualizations
BTK Signaling Pathway and this compound Mechanism of Action
Caption: Mechanism of this compound-mediated BTK degradation.
Experimental Workflow for Kinetic Solubility Determination
Caption: Workflow for determining the kinetic solubility of this compound.
Troubleshooting Logic for this compound Precipitation
Caption: Decision tree for troubleshooting this compound precipitation.
References
- 1. Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Springer Nature Experiments [experiments.springernature.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: UBX-382 & Ternary Complex Formation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing UBX-382, a PROTAC (Proteolysis Targeting Chimera) designed to degrade Bruton's tyrosine kinase (BTK). The primary focus is on understanding and mitigating the "hook effect" during ternary complex formation, a critical step in the mechanism of action for this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional small molecule known as a PROTAC. It is designed to induce the degradation of both wild-type and mutant forms of Bruton's tyrosine kinase (BTK), a key protein in B-cell receptor signaling pathways.[1][2][3] this compound functions by simultaneously binding to BTK and an E3 ubiquitin ligase, specifically Cereblon (CRBN), to form a ternary complex (BTK-UBX-382-CRBN).[4][5] This proximity induces the E3 ligase to tag BTK with ubiquitin, marking it for degradation by the cell's proteasome.[4]
Q2: What is a ternary complex in the context of this compound?
The ternary complex is the transient structure formed when this compound acts as a molecular bridge to bring together its target protein (BTK) and an E3 ubiquitin ligase (CRBN).[4][6] The formation of this three-part complex is the essential mechanistic step that precedes the ubiquitination and subsequent degradation of BTK.[4][7]
Q3: What is the "hook effect" and why is it relevant for this compound experiments?
The hook effect, also known as the prozone effect in immunoassays, is a phenomenon observed with PROTACs like this compound where an excess concentration of the molecule leads to a decrease in its intended effect, i.e., target protein degradation.[7][8][9] At optimal concentrations, this compound effectively facilitates the formation of the BTK-UBX-382-CRBN ternary complex. However, at very high concentrations, this compound tends to form binary complexes instead: either with BTK alone (BTK-UBX-382) or with CRBN alone (this compound-CRBN).[8][10][11] These binary complexes are non-productive for degradation and compete with the formation of the productive ternary complex, leading to reduced BTK degradation. This results in a bell-shaped dose-response curve.[12]
Q4: At what concentration range is the hook effect typically observed for PROTACs?
The exact concentration at which the hook effect occurs is specific to the PROTAC and the experimental system. However, it is generally observed at high concentrations, often in the micromolar (µM) range, well above the concentration needed for optimal degradation (which for this compound is in the nanomolar range).[1][4] It is crucial to perform a wide dose-response experiment to identify the optimal concentration window for this compound in your specific cell line or assay.[11]
Troubleshooting Guide
This guide addresses common issues related to the hook effect when studying this compound-mediated BTK degradation.
| Problem | Potential Cause | Recommended Solution |
| Decreased BTK degradation at high concentrations of this compound. | Hook Effect: Excess this compound is leading to the formation of non-productive binary complexes with BTK or CRBN, inhibiting ternary complex formation.[8][10][11] | 1. Perform a wide dose-response curve: Test a broad range of this compound concentrations (e.g., from picomolar to high micromolar) to identify the optimal concentration for BTK degradation and the onset of the hook effect.[11] 2. Select optimal concentration: For subsequent experiments, use this compound at a concentration that gives maximal degradation, which is typically at the peak of the dose-response curve before the hook effect is observed. |
| No BTK degradation observed at any concentration. | 1. Low E3 Ligase (CRBN) Expression: The cell line may have insufficient levels of CRBN for efficient ternary complex formation. 2. Inefficient Ternary Complex Formation: The linker length or conformation of the PROTAC may not be optimal for bridging BTK and CRBN in your specific cellular context. 3. Compound Instability: this compound may be unstable in the experimental medium. | 1. Verify Protein Expression: Use Western Blot to confirm the expression levels of both BTK and CRBN in your cell model.[11] 2. Use Orthogonal Assays: Confirm target engagement in cells using techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET. 3. Assess Compound Stability: Use LC-MS/MS to measure the stability of this compound in your cell culture medium over the course of the experiment. |
| Inconsistent results between biochemical and cellular assays. | Different Experimental Conditions: Purified proteins in a biochemical assay may not fully represent the cellular environment where factors like protein localization, post-translational modifications, and competing interactions can influence ternary complex formation. | Validate with Orthogonal Assays: Use a combination of in vitro (e.g., TR-FRET, AlphaLISA) and in-cell (e.g., Western Blot, NanoBRET) assays to build a comprehensive understanding of this compound's activity.[11] |
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound based on published data.
| Parameter | Value | Cell Line / Condition | Source |
| DC₅₀ (Degradation Concentration) | 4.56 nM | TMD-8 cells | [1] |
| IC₅₀ (Inhibitory Concentration) | 14 nM | TMD-8 cells | [1] |
| IC₅₀ (Inhibitory Concentration) | 18 nM | WSU-DLCL2 cells | [1] |
| IC₅₀ (Inhibitory Concentration) | 199 nM | OCI-Ly3 cells | [1] |
| IC₅₀ (Inhibitory Concentration) | 21 nM | U2932 cells | [1] |
| Effective in vivo Oral Dose | 3-30 mg/kg | TMD-8 xenograft models | [1][13] |
Experimental Protocols
1. Western Blot for BTK Degradation
This protocol is used to quantify the amount of BTK protein in cells after treatment with this compound.
-
Cell Seeding and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 0.01 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[11]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against BTK overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin).
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity using an imaging system. Normalize the BTK signal to the housekeeping protein signal.
2. AlphaLISA for Ternary Complex Formation
This protocol describes a proximity-based assay to directly measure the formation of the BTK-UBX-382-CRBN ternary complex in vitro.
-
Reagent Preparation: Prepare solutions of purified, tagged BTK protein (e.g., His-tagged), tagged CRBN-DDB1 complex (e.g., GST-tagged), and this compound at various concentrations.
-
Assay Plate Setup:
-
In a 384-well plate, add a fixed concentration of His-tagged BTK and GST-tagged CRBN-DDB1.
-
Add this compound across a range of concentrations.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for complex formation.
-
Detection:
-
Add AlphaLISA anti-His Acceptor beads and anti-GST Donor beads.
-
Incubate in the dark for 60 minutes.
-
-
Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader. The signal is generated when the Donor and Acceptor beads are brought into proximity by the formation of the ternary complex. A bell-shaped curve is indicative of the hook effect.[12]
Visualizations
Caption: Mechanism of action for this compound-mediated BTK degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bruton Tyrosine Kinase Degraders in B-Cell Malignancies | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Snapshots and ensembles of BTK and cIAP1 protein degrader ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 8. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combating Prozone Effects and Predicting the Dynamic Range of Naked-Eye Nanoplasmonic Biosensors through Capture Bioentity Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Abstract 6069: Discovery and preclinical development of orally bioavailable potent BTK degrader, and its early clinical development for the treatment of relapsed and refractory B-cell malignancies | Cancer Research | American Association for Cancer Research [aacrjournals.org]
Cell-type dependent effects of UBX-382 on cereblon neosubstrates
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guidance, and standardized protocols for experiments involving the BTK-targeting PROTAC® degrader, UBX-382. The focus is on understanding and navigating the cell-type dependent effects of this compound on the degradation of cereblon (CRBN) neosubstrates.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally bioavailable, heterobifunctional molecule known as a proteolysis-targeting chimera (PROTAC).[1][2] It is designed to induce the degradation of its target protein, Bruton's tyrosine kinase (BTK), which is a key component of the B-cell receptor (BCR) signaling pathway.[1][3][4] this compound works by simultaneously binding to BTK and to Cereblon (CRBN), the substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[5][6][7] This induced proximity triggers the ubiquitination of BTK, marking it for degradation by the 26S proteasome.[8][9]
Caption: Mechanism of this compound-mediated BTK degradation.
Q2: What are "neosubstrates" in the context of Cereblon-binding molecules?
A2: Neosubstrates are proteins that are not endogenous targets of the CRBN E3 ligase but are newly targeted for degradation when a CRBN-modulating drug is present.[10][11] Molecules like thalidomide, its derivatives (IMiDs), or the CRBN-binding moiety of PROTACs can alter the surface of CRBN, creating a novel interface that enables the binding and subsequent ubiquitination of these new protein targets.[7][11]
Q3: Why might I observe degradation of proteins other than BTK when using this compound?
A3: The CRBN-binding component of this compound, which is derived from an immunomodulatory imide drug (IMiD), can act as a "molecular glue".[12] This means that in addition to its role in the PROTAC-mediated degradation of BTK, it can independently induce the degradation of CRBN neosubstrates. This phenomenon is inherent to many CRBN-recruiting degraders.[13]
Q4: What is meant by "cell-type dependent" neosubstrate degradation?
A4: This refers to the observation that the degradation of a specific neosubstrate by a CRBN-modulating agent can occur in some cell lines but not in others.[2][4][14] This specificity can be due to several factors, including the expression level of the neosubstrate itself (a protein cannot be degraded if it is not expressed), the expression levels of CRBN and other E3 ligase components, or the presence of other cell-specific factors that influence protein-protein interactions.[8][13] For example, the well-known neosubstrates IKZF1 (Ikaros) and IKZF3 (Aiolos) are typically degraded only in cells of hematopoietic lineage where they are expressed.
Section 2: Troubleshooting Guide
Problem 1: I am not observing the degradation of a known neosubstrate (e.g., IKZF1) in my cell line after this compound treatment.
-
Possible Cause 1: Cell-Type Specificity. The most common reason is that the neosubstrate is not expressed or is expressed at very low levels in your chosen cell line. IKZF1, for instance, is primarily expressed in immune cells.
-
Possible Cause 2: Insufficient CRBN Expression. The efficiency of any CRBN-recruiting degrader is dependent on the cellular levels of CRBN and its associated E3 ligase components (DDB1, CUL4A, ROC1).[6][8] Low CRBN expression can limit the extent of neosubstrate degradation.
-
Suggested Solution:
-
Verify Protein Expression: Before conducting degradation experiments, perform a baseline Western Blot or proteomics analysis on your untreated cell lysate to confirm the expression of the target neosubstrate and CRBN.
-
Select Appropriate Cell Lines: If you intend to study a specific neosubstrate, choose a cell line known to express it at sufficient levels. Refer to literature or protein expression databases.
-
Problem 2: I see degradation of an unexpected protein. How can I confirm it is a direct CRBN neosubstrate of this compound?
-
Possible Cause: The observed degradation could be a direct neosubstrate effect or a secondary, downstream consequence of degrading a primary target (like a transcription factor).
-
Suggested Solution Workflow: To validate a potential neosubstrate, a series of experiments should be performed to confirm a direct, CRBN-dependent mechanism.
-
Time-Course Analysis: A direct degradation event should be observable at early time points (e.g., 2-6 hours). Secondary effects often appear later (e.g., 16-24 hours).
-
Confirm CRBN-Dependence: Co-treat cells with this compound and a neddylation inhibitor such as MLN4924. Neddylation is required for the activity of Cullin-RING E3 ligases.[15] If the degradation is CRBN-dependent, MLN4924 should prevent or "rescue" the protein from degradation.
-
Confirm Proteasome-Dependence: Co-treat cells with this compound and a proteasome inhibitor (e.g., MG132 or bortezomib). If degradation is proteasome-mediated, the protein level should be restored.
-
Detect Ubiquitination: Perform an immunoprecipitation of the protein of interest followed by a Western Blot for ubiquitin to see if poly-ubiquitination increases upon this compound treatment. Advanced ubiquitinomics can also be employed.[16]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cereblon - Wikipedia [en.wikipedia.org]
- 7. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. resources.bio-techne.com [resources.bio-techne.com]
- 14. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 15. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. axial.substack.com [axial.substack.com]
Technical Support Center: UBX-382 Xenograft Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing UBX-382 in xenograft models. The focus is on ensuring experimental success and minimizing potential toxicity, drawing from available preclinical data and general principles of PROTAC pharmacology.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active, potent Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade Bruton's tyrosine kinase (BTK).[1] As a heterobifunctional molecule, this compound simultaneously binds to BTK and the E3 ubiquitin ligase Cereblon (CRBN).[2][3][4] This induced proximity facilitates the ubiquitination of BTK, marking it for degradation by the proteasome.[3][4] The removal of BTK protein effectively inhibits the B-cell receptor (BCR) signaling pathway, which is critical for the proliferation and survival of various B-cell malignancies.[1][2][5]
Q2: What is the reported efficacy and safety profile of this compound in xenograft models?
In preclinical studies using TMD-8 xenograft models (a diffuse large B-cell lymphoma cell line), this compound has demonstrated significant anti-tumor activity.[1][6] Oral administration of this compound led to dose-dependent and, in some cases, complete tumor regression.[2][5][6] Published data indicates that this compound is well-tolerated in these models, with no reports of significant body weight loss or other clinical signs of toxicity at effective doses.[1][6]
Q3: What are the recommended starting doses for this compound in xenograft studies?
Based on published preclinical data, effective oral doses of this compound in murine xenograft models range from 3 mg/kg to 30 mg/kg, administered once daily.[1][6] Complete tumor regression has been observed at doses of 3 and 10 mg/kg.[2][5] Researchers should perform their own dose-response studies to determine the optimal dose for their specific model.
Data Presentation
Table 1: Summary of this compound In Vivo Efficacy in TMD-8 Xenograft Models
| Dose (Oral, Once Daily) | Duration | Outcome | Observed Toxicity | Reference |
| 3 mg/kg | 21 days | Dose-dependent tumor regression | None reported | [6] |
| 10 mg/kg | < 2 weeks | Complete tumor regression | No significant weight loss or clinical toxicity signs | [2][5][6] |
| 30 mg/kg | 21 days | Complete tumor regression | No significant weight loss or clinical toxicity signs | [1][3][6] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of action for this compound.
Caption: Mechanism of this compound-mediated BTK degradation.
Experimental Protocols
This section provides a generalized protocol for a xenograft study with this compound, based on published methodologies.[6]
1. Cell Culture and Implantation:
- Culture TMD-8 (or other relevant B-cell malignancy) cells under appropriate conditions.
- Implant tumor cells subcutaneously into the flank of immunocompromised mice (e.g., CB17-SCID mice).[6]
- Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
2. Animal Randomization and Dosing:
- Randomize mice into treatment and control groups.
- Prepare this compound formulation for oral gavage. The vehicle should be optimized for solubility and stability.
- Administer this compound orally once daily at the desired dose (e.g., 3, 10, or 30 mg/kg).[6] The control group receives the vehicle only.
3. Monitoring and Endpoint:
- Measure tumor volume and body weight three times per week.[6]
- Monitor animals for any clinical signs of toxicity (e.g., changes in posture, activity, grooming).
- Continue treatment for the planned duration (e.g., 21 days) or until a predetermined endpoint is reached (e.g., tumor volume in the control group reaches the maximum allowed size).[6]
The following diagram outlines the experimental workflow.
Caption: General experimental workflow for a this compound xenograft study.
Troubleshooting Guide
While this compound has shown a favorable safety profile, this guide addresses potential issues that can arise during in vivo studies with PROTACs.
Issue 1: Sub-optimal Efficacy or Unexpected Lack of Tumor Regression
| Potential Cause | Troubleshooting Step |
| Poor Bioavailability/Formulation Issues | Ensure the this compound formulation provides adequate solubility and stability for oral administration. Consider pharmacokinetic studies to confirm drug exposure in the animals. |
| "Hook" Effect | High concentrations of PROTACs can sometimes lead to the formation of non-productive binary complexes, reducing efficacy.[7][8] If using high doses, consider testing a lower dose range to see if efficacy improves. |
| Model Resistance | The specific xenograft model may have intrinsic resistance mechanisms. Confirm BTK expression and dependence in your cell line. |
Issue 2: Subtle Signs of Toxicity (e.g., minor weight loss, lethargy)
| Potential Cause | Troubleshooting Step |
| Off-Target Protein Degradation | Although this compound is designed to be selective, off-target degradation is a potential risk with PROTACs.[9][10] If toxicity is observed, consider reducing the dose. Proteomic studies on tumor and healthy tissues can help identify off-target effects. |
| Cereblon Neosubstrate Degradation | This compound utilizes CRBN, which has natural substrates. Degradation of these "neosubstrates" could have unintended biological effects.[5][11] This is an inherent property of CRBN-based PROTACs. Monitoring for specific organ toxicities (e.g., through blood chemistry) may be warranted if unexpected side effects occur. |
| Vehicle Toxicity | The vehicle used for formulation may be causing adverse effects. Run a vehicle-only control group and observe for any signs of toxicity. Consider alternative, well-tolerated vehicles. |
| Gavage Stress | Repeated oral gavage can be stressful for mice. Ensure proper technique and consider alternative administration routes if feasible and appropriate for the compound's properties. |
Issue 3: High Variability in Tumor Growth Within Treatment Groups
| Potential Cause | Troubleshooting Step |
| Inconsistent Dosing | Ensure accurate and consistent administration of the this compound formulation. Check for any issues with the gavage technique. |
| Tumor Heterogeneity | The initial tumor cell population may be heterogeneous. Ensure a consistent cell passage number and implantation technique. Increase the number of animals per group to improve statistical power. |
| Variable Drug Metabolism | Individual animal metabolism can vary. Ensure the use of age- and weight-matched animals. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Bruton Tyrosine Kinase Degraders in B-Cell Malignancies | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 4. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. PROTACs revolutionize small molecule drugs | CAS [cas.org]
- 11. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in UBX-382 functional assays
Welcome to the technical support center for UBX-382 functional assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting results and troubleshooting common issues encountered during in vitro experiments with the Bruton's tyrosine kinase (BTK) PROTAC® degrader, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an orally active Proteolysis-Targeting Chimera (PROTAC) that potently and selectively degrades Bruton's tyrosine kinase (BTK).[1][2] It functions as a heterobifunctional molecule, simultaneously binding to BTK and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the ubiquitination of BTK, marking it for degradation by the proteasome.[3][4] By degrading BTK, this compound effectively inhibits the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of various B-cell malignancies.[5][6]
Q2: Which cell lines are responsive to this compound?
A2: this compound has shown potent anti-proliferative activity in various activated B-cell like (ABC) diffuse large B-cell lymphoma (DLBCL) cell lines, including TMD-8, OCI-Ly3, and U2932.[1][3] It is effective against both wild-type and mutant forms of BTK, including the ibrutinib-resistant C481S mutant.[3][5][7]
Q3: What are the key functional assays to assess this compound activity?
A3: The key functional assays for this compound include:
-
BTK Degradation Assay: Typically measured by Western Blot or In-Cell Western to quantify the reduction in BTK protein levels.
-
Cell Proliferation/Viability Assay: Commonly assessed using CellTiter-Glo® to measure the anti-proliferative effects.
-
BCR Signaling Pathway Analysis: Phosphorylation of downstream targets of BTK (e.g., BTK Y223, SYK, MEK, ERK) is measured by Western Blot to confirm inhibition of the signaling cascade.[1][2]
-
Ternary Complex Formation Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays can be used to confirm the formation of the BTK:this compound:CRBN ternary complex.
Q4: Does this compound have off-target effects?
A4: this compound can induce cell-type-dependent degradation of Cereblon neosubstrates, such as Ikaros (IKZF1) and Aiolos (IKZF3).[3][6] Researchers should consider assessing the levels of these proteins to understand the full pharmacological profile of this compound in their specific cellular context.
Troubleshooting Guides for Unexpected Results
Issue 1: No or Low BTK Degradation Observed
You've treated your cells with this compound but the BTK protein levels, as measured by Western Blot, have not decreased as expected.
| Potential Cause | Troubleshooting Step |
| Cell Line Insensitivity | Ensure your cell line expresses sufficient levels of both BTK and CRBN. Confirm the BTK mutation status of your cell line; while this compound is effective against many mutants, some may be resistant.[3] |
| Incorrect this compound Concentration | Perform a dose-response experiment. The optimal concentration for BTK degradation is typically in the low nanomolar range (e.g., DC50 of ~4.56 nM in TMD-8 cells).[1][2] High concentrations can lead to a "hook effect" where binary complexes (this compound:BTK or this compound:CRBN) predominate over the productive ternary complex, reducing degradation efficiency. |
| Insufficient Incubation Time | Conduct a time-course experiment. Significant BTK degradation can be observed as early as 4 hours, with maximal degradation typically occurring between 16-24 hours.[3] |
| Proteasome Inhibition | Co-treat with a proteasome inhibitor (e.g., MG132). If BTK degradation is restored, it confirms that the lack of degradation was due to impaired proteasome function. |
| Reagent Quality | Ensure the this compound compound is properly stored and has not degraded. Use a fresh stock for experiments. |
| Western Blotting Issues | Verify the quality of your BTK antibody and ensure proper protein transfer and detection. Use a loading control (e.g., GAPDH, β-actin) to normalize BTK levels.[3] |
Logical Troubleshooting Workflow for BTK Degradation Issues
Caption: Troubleshooting workflow for absent BTK degradation.
Issue 2: Weaker Than Expected Anti-Proliferative Effect
The CellTiter-Glo® assay shows a minimal decrease in cell viability after this compound treatment.
| Potential Cause | Troubleshooting Step |
| Sub-optimal Assay Conditions | Ensure the cell seeding density is within the linear range of the CellTiter-Glo® assay.[8] Allow plates to equilibrate to room temperature for at least 30 minutes before adding the reagent.[8] Mix the plate for 2 minutes on an orbital shaker after reagent addition to ensure complete cell lysis.[8] Allow a 10-minute incubation at room temperature to stabilize the luminescent signal before reading.[8] |
| High Variation Between Replicates | Uneven cell plating is a common cause of variability. Ensure cells are well-resuspended before and during plating. Avoid using the outer wells of the plate, which are more prone to evaporation. |
| Cell Line Doubling Time | The incubation time for the proliferation assay should be appropriate for the cell line's doubling time (typically 3-5 days).[1] A shorter incubation may not be sufficient to observe significant anti-proliferative effects. |
| Incomplete BTK Degradation | Confirm that BTK is being effectively degraded at the concentrations used in the proliferation assay by running a parallel Western Blot. If degradation is weak, troubleshoot according to Issue 1. |
| Cellular Resistance Mechanisms | The cell line may have downstream mutations or rely on alternative survival pathways that are independent of BTK signaling. |
Experimental Workflow for a Cell Viability Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bruton Tyrosine Kinase Degraders in B-Cell Malignancies | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 5. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - FR [thermofisher.com]
- 6. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Abstract 6069: Discovery and preclinical development of orally bioavailable potent BTK degrader, and its early clinical development for the treatment of relapsed and refractory B-cell malignancies | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 8. ulab360.com [ulab360.com]
Technical Support Center: UBX-382 and UBX-382-Me Inactive Control
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper use and troubleshooting of experiments involving the BTK PROTAC degrader UBX-382 and its inactive methyl-control compound, this compound-Me.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and its inactive control, this compound-Me?
A1: this compound is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Bruton's tyrosine kinase (BTK).[1][2] It functions by simultaneously binding to BTK and the E3 ubiquitin ligase Cereblon (CRBN), forming a ternary complex.[3][4] This proximity leads to the ubiquitination of BTK, marking it for degradation by the proteasome.[4][5] this compound-Me is an N-methylated analog of this compound. This modification prevents it from binding to CRBN, rendering it incapable of inducing BTK degradation.[3] Therefore, this compound-Me serves as a crucial negative control to demonstrate that the observed effects of this compound are specifically due to CRBN-mediated proteasomal degradation of BTK.[3]
Q2: Why is it essential to use the this compound-Me control in my experiments?
A2: Using the this compound-Me inactive control is critical for validating that the cellular or physiological effects observed with this compound are a direct result of targeted BTK degradation. Any effects that are also observed with this compound-Me may be attributable to off-target effects of the parent molecule, independent of its degradation activity. This control helps to distinguish between the intended pharmacology (BTK degradation) and other potential non-specific effects.
Q3: At what concentrations should I use this compound and this compound-Me?
A3: The optimal concentration will be cell-type and assay-dependent. For in vitro BTK degradation in TMD-8 cells, this compound has a DC50 of approximately 4.56 nM.[1] Proliferation assays in various cell lines show IC50 values in the low nanomolar range (e.g., 14 nM in TMD8 cells).[1] It is recommended to perform a dose-response curve for your specific cell line to determine the optimal working concentration for both this compound and this compound-Me. You should use this compound-Me at the same concentrations as this compound.
Q4: What are the expected results when using this compound and this compound-Me in a Western blot for BTK levels?
A4: Treatment with this compound should lead to a dose- and time-dependent decrease in BTK protein levels. In contrast, treatment with this compound-Me at the same concentrations should not result in any significant change in BTK protein levels.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No BTK degradation observed with this compound. | 1. Compound inactivity: Improper storage or handling may have led to compound degradation. 2. Cellular resistance: The cell line may not express sufficient levels of CRBN or other components of the ubiquitin-proteasome system. 3. Incorrect dosage or incubation time: The concentration of this compound may be too low, or the incubation time may be too short. | 1. Ensure this compound is stored correctly and prepare fresh solutions. 2. Verify CRBN expression in your cell line via Western blot or qPCR. Consider using a positive control cell line known to be sensitive to this compound, such as TMD-8. 3. Perform a dose-response and time-course experiment to determine the optimal conditions. |
| BTK degradation is observed with the this compound-Me inactive control. | 1. Compound contamination: The this compound-Me stock may be contaminated with this compound. 2. Non-specific protein degradation: At very high concentrations, some non-specific effects might occur. | 1. Obtain a fresh, verified stock of this compound-Me. 2. Ensure you are working within the recommended concentration range. Review your dose-response curves. |
| Similar phenotypic effects (e.g., reduced cell viability) are observed with both this compound and this compound-Me. | 1. Off-target effects: The core chemical scaffold may have biological activities independent of BTK degradation. 2. Solvent effects: The vehicle (e.g., DMSO) may be causing toxicity at the concentrations used. | 1. This is a key finding. It suggests that the observed phenotype is not solely due to BTK degradation. Further investigation into the off-target effects may be warranted. 2. Run a vehicle-only control to assess the impact of the solvent on your experimental system. |
| High variability in results between experiments. | 1. Inconsistent cell culture conditions: Cell passage number, confluency, and overall health can impact experimental outcomes. 2. Inconsistent compound preparation: Variations in dissolving and diluting the compounds. | 1. Standardize your cell culture practices. Use cells within a consistent passage number range and ensure they are healthy and at a consistent confluency at the start of each experiment. 2. Prepare fresh stock solutions and dilutions for each experiment using a calibrated pipette. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| DC50 (BTK Degradation) | TMD-8 | 4.56 nM | [1] |
| IC50 (Proliferation) | TMD-8 | 14 nM | [1] |
| IC50 (Proliferation) | WSU-DLCL2 | 18 nM | [1] |
| IC50 (Proliferation) | U2932 | 21 nM | [1] |
| IC50 (Proliferation) | OCI-Ly3 | 199 nM | [1] |
Table 2: In Vivo Efficacy of this compound in TMD-8 Xenograft Models
| Dosage | Administration | Outcome | Reference |
| 3 mg/kg | p.o., once daily, 21 days | Tumor growth inhibition | [1] |
| 10 mg/kg | p.o., once daily, 21 days | Complete tumor regression | [1][6] |
| 30 mg/kg | p.o., once daily, 21 days | Complete tumor regression | [1][6] |
Experimental Protocols
Protocol 1: In Vitro BTK Degradation Assay
-
Cell Plating: Seed TMD-8 cells in a 6-well plate at a density that will allow for logarithmic growth during the experiment.
-
Compound Preparation: Prepare stock solutions of this compound and this compound-Me in DMSO. Serially dilute the compounds in cell culture medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with increasing concentrations of this compound and this compound-Me (e.g., 0.1 nM to 1000 nM) and a vehicle control (DMSO) for 24 hours.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BTK overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the BTK band intensity to the loading control.
Visualizations
Caption: Mechanism of action for this compound and its inactive control.
Caption: Experimental workflow for comparing this compound and its control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bruton Tyrosine Kinase Degraders in B-Cell Malignancies | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 5. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models | Blood Advances | American Society of Hematology [ashpublications.org]
Validation & Comparative
Head-to-Head Comparison of BTK PROTACs: UBX-382, MT-802, and NX-2127
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted protein degradation, Bruton's tyrosine kinase (BTK) has emerged as a critical target for the treatment of B-cell malignancies. Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic modality to overcome the limitations of traditional small molecule inhibitors by inducing the degradation of the target protein. This guide provides a detailed head-to-head comparison of three prominent BTK PROTACs: UBX-382, MT-802, and NX-2127, with a focus on their performance supported by preclinical experimental data.
Mechanism of Action
This compound, MT-802, and NX-2127 are all heterobifunctional molecules designed to hijack the ubiquitin-proteasome system to induce the degradation of BTK. They consist of a ligand that binds to BTK, a linker, and a ligand that recruits an E3 ubiquitin ligase, most commonly Cereblon (CRBN). This ternary complex formation leads to the ubiquitination of BTK, marking it for degradation by the proteasome. This mechanism of action is distinct from traditional BTK inhibitors which only block the kinase activity of the protein. By eliminating the entire protein, PROTACs can potentially overcome resistance mechanisms associated with kinase domain mutations and scaffolding functions of BTK.
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound, MT-802, and NX-2127, providing a comparative overview of their potency and efficacy in various preclinical models.
Table 1: In Vitro BTK Degradation
| Compound | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase |
| This compound | TMD-8 | 4.56[1] | >90 | Cereblon |
| MT-802 | NAMALWA | ~9.1 | >99 | Cereblon |
| WT BTK XLAs | 14.6[2] | Not Reported | Cereblon | |
| C481S BTK XLAs | 14.9[2] | Not Reported | Cereblon | |
| NX-2127 | Not Specified | 4.5 | 94 | Cereblon |
Table 2: In Vitro Anti-proliferative Activity
| Compound | Cell Line | IC50 / EC50 (nM) |
| This compound | TMD-8 | 14[1] |
| WSU-DLCL2 | 18[1] | |
| OCI-Ly3 | 199[1] | |
| U2932 | 21[1] | |
| MT-802 | Wild-type BTK | 46.9 |
| C481S BTK | 20.9 | |
| NX-2127 | BTK-C481S mutant TMD8 | <30 |
Table 3: Activity Against BTK Mutants
| Compound | Mutant BTK | Activity |
| This compound | E41K, C481S/R/T/Y/F, L528W | Effective degradation[3] |
| MT-802 | E41K, C481S/R/Y/T/F, L528W | Effective degradation[2] |
| T474I | Fails to degrade[2] | |
| NX-2127 | C481S | Potent degradation and tumor growth inhibition[4] |
In Vivo Efficacy:
A key preclinical study directly compared the in vivo efficacy of this compound to MT-802 in a TMD-8 xenograft model. The results demonstrated that this compound was highly effective in inhibiting tumor growth, outperforming ibrutinib, ARQ-531, and MT-802.[3][5][6] Oral administration of this compound led to complete tumor regression in murine xenograft models.[3][5][6] NX-2127 has also shown potent tumor growth inhibition in both wild-type and C481S mutant xenograft models.[4]
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches, the following diagrams have been generated using Graphviz.
Caption: BTK Signaling Pathway in B-Cells.
Caption: Experimental Workflow for BTK PROTAC Evaluation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
BTK Degradation Assay (Western Blot)
-
Cell Culture and Treatment:
-
Culture B-cell lymphoma cell lines (e.g., TMD-8, NAMALWA) in appropriate media and conditions.
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the BTK PROTACs (this compound, MT-802, NX-2127) or vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BTK overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities to determine the percentage of BTK degradation relative to the vehicle control. The DC50 value is calculated as the concentration of the PROTAC that results in 50% degradation of the target protein.
-
Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding and Treatment:
-
Seed cells in opaque-walled 96-well plates at a predetermined density.
-
Treat cells with a serial dilution of the BTK PROTACs or a vehicle control and incubate for a specified period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the PROTAC concentration.
-
In Vivo Xenograft Model
-
Cell Implantation:
-
Subcutaneously inject a suspension of B-cell lymphoma cells (e.g., TMD-8) into the flank of immunocompromised mice (e.g., NOD-SCID).
-
Monitor the mice for tumor growth.
-
-
Treatment:
-
Once tumors reach a palpable size, randomize the mice into treatment groups.
-
Administer the BTK PROTACs (e.g., by oral gavage) or vehicle control daily or as per the experimental design.
-
-
Tumor Measurement and Analysis:
-
Measure tumor volume regularly using calipers.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis, such as Western blotting to confirm BTK degradation in the tumor tissue.
-
Conclusion
This compound, MT-802, and NX-2127 are all potent BTK degraders with promising preclinical activity against B-cell malignancies. The available data suggests that this compound may have a superior in vivo efficacy profile compared to MT-802. All three compounds demonstrate the ability to degrade clinically relevant BTK mutants, highlighting the potential of the PROTAC approach to overcome acquired resistance to conventional BTK inhibitors. Further head-to-head clinical studies will be necessary to definitively establish the comparative efficacy and safety of these promising therapeutic candidates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models | Blood Advances | American Society of Hematology [ashpublications.org]
- 4. ascopubs.org [ascopubs.org]
- 5. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
UBX-382: A Comparative Analysis of Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase selectivity of UBX-382, a potent and orally active Bruton's tyrosine kinase (BTK) proteolysis-targeting chimera (PROTAC) degrader. Experimental data is presented to support the analysis of its cross-reactivity with other kinases.
This compound is designed to induce the degradation of BTK, a critical component of the B-cell receptor (BCR) signaling pathway, which is a key driver in various B-cell malignancies. As a PROTAC, this compound functions by forming a ternary complex between BTK and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BTK.[1] This mechanism of action is distinct from that of traditional kinase inhibitors, which only block the kinase activity.
Quantitative Analysis of Kinase Degradation
To assess the selectivity of this compound, a comprehensive proteomic analysis was conducted to identify proteins that are degraded upon treatment with the compound. The results indicate that this compound is highly selective for BTK. After 4 hours of treatment, the primary kinases identified for degradation were BTK and C-terminal Src kinase (CSK).[1]
| Target Kinase | Description | Extent of Degradation |
| Bruton's Tyrosine Kinase (BTK) | The intended target of this compound, a key regulator of B-cell receptor signaling. | Significant degradation observed.[1] |
| C-terminal Src Kinase (CSK) | A non-receptor tyrosine kinase that negatively regulates Src-family kinases. | Identified as a secondary kinase degraded by this compound.[1] |
This focused degradation profile suggests a high degree of selectivity for this compound, a desirable characteristic for minimizing off-target effects and potential toxicities.
B-Cell Receptor Signaling Pathway and this compound Mechanism
The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway and the mechanism by which this compound induces its degradation.
References
A Comparative Analysis of UBX-382 and Covalent BTK Inhibitors in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in B-cell malignancies and autoimmune diseases. The development of inhibitors targeting BTK has led to significant advancements in treatment paradigms. This guide provides a comparative analysis of a novel BTK-targeting proteolysis-targeting chimera (PROTAC), UBX-382, and established covalent BTK inhibitors, focusing on their distinct mechanisms of action and preclinical performance.
Executive Summary
Covalent BTK inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib, function by forming an irreversible covalent bond with a cysteine residue (C481) in the active site of BTK, leading to sustained inhibition of its kinase activity. While clinically effective, the emergence of resistance, often through mutations at the C481 residue, and off-target effects have prompted the development of next-generation therapies.
This compound represents a novel approach, operating as a BTK PROTAC degrader. Instead of merely inhibiting BTK, this compound facilitates its ubiquitination and subsequent degradation by the proteasome. This mechanism offers the potential to overcome resistance mediated by C481 mutations and may provide a more profound and durable suppression of BTK signaling. Preclinical data suggests this compound exhibits potent degradation of both wild-type and mutant BTK, leading to robust anti-tumor activity in xenograft models.
Mechanism of Action: Inhibition vs. Degradation
Covalent BTK inhibitors and this compound employ fundamentally different strategies to neutralize BTK activity.
Covalent BTK Inhibitors: These small molecules are designed to form a permanent covalent bond with the C481 residue within the ATP-binding pocket of BTK. This irreversible binding inactivates the enzyme, thereby blocking downstream signaling pathways essential for B-cell proliferation and survival.
This compound (BTK PROTAC Degrader): this compound is a heterobifunctional molecule. One end binds to BTK, and the other end recruits an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin molecules to BTK, marking it for destruction by the cell's natural protein disposal machinery, the proteasome. This catalytic process allows a single molecule of this compound to trigger the degradation of multiple BTK protein molecules.
Preclinical Performance: A Head-to-Head Comparison
The following tables summarize key quantitative data from preclinical studies, offering a comparative view of this compound and covalent BTK inhibitors.
Table 1: In Vitro Potency
| Compound | Target | Assay Type | Cell Line | Potency (IC50/DC50) | Reference |
| This compound | BTK Degradation | Degradation Assay | TMD-8 | DC50: 4.56 nM | [1] |
| This compound | Cell Proliferation | CellTiter-Glo | TMD-8 | IC50: 14 nM | [1] |
| This compound | Cell Proliferation | CellTiter-Glo | WSU-DLCL2 | IC50: 18 nM | [1] |
| This compound | Cell Proliferation | CellTiter-Glo | OCI-Ly3 | IC50: 199 nM | [1] |
| This compound | Cell Proliferation | CellTiter-Glo | U2932 | IC50: 21 nM | [1] |
| Ibrutinib | BTK Inhibition | Kinase Assay | - | IC50: 0.5 nM | [2] |
| Ibrutinib | Cell Proliferation | - | B-cell line | IC50: 11 nM | [2] |
Note: IC50 (half-maximal inhibitory concentration) measures the concentration of a drug that inhibits a biological process by 50%. DC50 (half-maximal degradation concentration) measures the concentration of a degrader that reduces the level of a target protein by 50%. A direct comparison should be made with caution due to differences in the mechanism of action.
Table 2: Efficacy Against Wild-Type and Mutant BTK
A key advantage of this compound is its ability to degrade BTK mutants that confer resistance to covalent inhibitors.
| Compound | BTK Genotype | Efficacy | Reference |
| This compound | Wild-Type | Potent degradation and inhibition of tumor growth | [3][4] |
| This compound | C481S Mutant | Superior degradation activity and inhibition of tumor growth compared to ibrutinib | [3][4] |
| This compound | E41K, C481R/T/Y/F, L528W Mutants | Effective degradation | [3] |
| Ibrutinib | Wild-Type | Effective inhibition | [2] |
| Ibrutinib | C481S Mutant | Reduced binding and efficacy | [5] |
Table 3: In Vivo Anti-Tumor Efficacy in Xenograft Models
| Compound | Xenograft Model | Dosing | Outcome | Reference |
| This compound | TMD-8 (WT BTK) | 3-30 mg/kg, p.o., daily | Achieved complete tumor regression | [1] |
| This compound | TMD-8 (C481S BTK) | 3-30 mg/kg, p.o., daily | Induced remarkable dose-dependent tumor regression | [1] |
| Ibrutinib | TMD-8 (C481S BTK) | Not specified | Failed to inhibit tumor growth | [1] |
Signaling Pathway Overview
Both this compound and covalent inhibitors target BTK, a crucial kinase in the B-cell receptor (BCR) signaling pathway. Inhibition or degradation of BTK disrupts this pathway, leading to reduced B-cell proliferation and survival.
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the comparison.
Western Blot for BTK Degradation
This technique is used to quantify the amount of BTK protein in cells after treatment with a degrader like this compound.
Protocol Steps:
-
Cell Treatment: Culture cells (e.g., TMD-8) and treat with varying concentrations of this compound or a vehicle control for a specified time.
-
Cell Lysis: Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a method like the bicinchoninic acid (BCA) assay to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a protein-rich solution (e.g., milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for BTK, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with HRP to produce light, which is captured by an imaging system.
-
Analysis: Quantify the intensity of the bands corresponding to BTK to determine the extent of degradation.
BTK Kinase Assay
This assay measures the enzymatic activity of BTK and the inhibitory effect of compounds like covalent BTK inhibitors.
Protocol Steps:
-
Reaction Setup: In a microplate, combine recombinant BTK enzyme, a specific substrate (e.g., a peptide that can be phosphorylated by BTK), and ATP.
-
Inhibitor Addition: Add varying concentrations of the BTK inhibitor or a vehicle control to the reaction wells.
-
Incubation: Incubate the plate at a controlled temperature to allow the kinase reaction to proceed.
-
Detection: Use a detection reagent that measures either the amount of phosphorylated substrate or the amount of ADP produced. For example, the ADP-Glo™ Kinase Assay converts ADP to ATP, which then generates a luminescent signal.
-
Data Analysis: Measure the signal (e.g., luminescence or fluorescence) and calculate the percentage of inhibition for each inhibitor concentration to determine the IC50 value.
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay determines the effect of a compound on the viability and proliferation of cancer cells.
Protocol Steps:
-
Cell Seeding: Plate cancer cells (e.g., TMD-8) in a multi-well plate and allow them to adhere and grow.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (this compound or a covalent inhibitor) for a defined period (e.g., 72 hours).
-
Reagent Addition: Add a reagent such as CellTiter-Glo®, which measures the amount of ATP present, an indicator of metabolically active cells.
-
Signal Measurement: The reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP.
-
Data Analysis: Measure the luminescence and calculate the percentage of cell viability relative to untreated controls to determine the IC50 for cell growth inhibition.
Conclusion
The emergence of BTK PROTAC degraders like this compound marks a significant evolution in the strategy for targeting BTK. While covalent inhibitors have demonstrated remarkable clinical success, the degradation approach offers a distinct mechanism with the potential to overcome key limitations, particularly acquired resistance. The preclinical data for this compound is promising, showing potent degradation of wild-type and clinically relevant mutant forms of BTK, leading to substantial anti-tumor efficacy in in vivo models. Further clinical investigation is warranted to determine the translational potential of this innovative therapeutic modality. Researchers and drug development professionals should consider the unique advantages of both approaches when designing future therapies and clinical trials targeting the BTK signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AID 1257741 - Biochemical Assay: A generalized procedure for a standard biochemical Btk Kinase Assay that can be used to test Formula I compounds. Alternatively, the Lanthascreen assay can be used to evaluate Btk activity through quantification of its phosphorylated peptide product. The FRET (Fluorescence Resonance Energy Transfer) that occurs between the fluorescein on the peptide product and the terbium on the detection antibody decreases with the addition of inhibitors of Btk that reduce the phosphorylation of the peptide. - PubChem [pubchem.ncbi.nlm.nih.gov]
UBX-382: A New Frontier in Overcoming BTK Inhibitor Resistance
The advent of Bruton's tyrosine kinase (BTK) inhibitors has revolutionized the treatment of B-cell malignancies. However, the long-term efficacy of these therapies is often compromised by the emergence of drug resistance, primarily through mutations in the BTK gene. This guide provides a comparative analysis of UBX-382, a novel BTK-targeting proteolysis-targeting chimera (PROTAC) degrader, against conventional covalent and non-covalent BTK inhibitors in the context of diverse resistance mutations.
Introduction to BTK Inhibition and Resistance
BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of malignant B-cells.[1] First and second-generation BTK inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib, are covalent inhibitors that form an irreversible bond with the cysteine residue at position 481 (C481) in the BTK active site.[2][3] The most common mechanism of resistance to these drugs is a mutation at this C481 site (e.g., C481S), which prevents the inhibitor from binding.[4][5]
To address this, non-covalent inhibitors like pirtobrutinib and nemtabrutinib were developed. These drugs bind reversibly to BTK and do not depend on the C481 residue, making them effective against C481-mutant cancers.[6][7] However, resistance to non-covalent inhibitors has also emerged, frequently involving mutations at other sites within the BTK kinase domain, such as the "gatekeeper" residue T474 and the "kinase-impaired" L528W mutation.[4][8][9]
This compound represents a fundamentally different approach. As a PROTAC, it does not simply inhibit BTK but induces its complete degradation. This compound consists of a ligand that binds to BTK and another ligand that recruits an E3 ubiquitin ligase.[10] This proximity leads to the tagging of the BTK protein with ubiquitin, marking it for destruction by the cell's proteasome.[1] This mechanism offers the potential to eliminate the BTK protein entirely, regardless of mutations that might confer resistance to traditional inhibitors.
Comparative Efficacy Against BTK Mutations
This compound has demonstrated a remarkable ability to degrade both wild-type (WT) and a wide array of clinically relevant mutant BTK proteins. Its performance stands in contrast to covalent and non-covalent inhibitors, which have specific mutational liabilities.
| BTK Mutation | Covalent Inhibitors (e.g., Ibrutinib) | Non-Covalent Inhibitors (e.g., Pirtobrutinib) | This compound (PROTAC Degrader) |
| Wild-Type (WT) | Effective | Effective | Effective (Degradation)[11] |
| C481 (e.g., C481S) | Resistant [4] | Effective[6][12] | Effective (Degradation)[13][14][15] |
| T474 (e.g., T474I) | Effective | Resistant [8][9] | Resistant [13] |
| L528W | Variable Resistance[12] | Resistant [4][8][9] | Effective (Degradation)[13][14][15] |
| V416L | Effective | Resistant [16][17] | Effective (Degradation)[13][14] |
| A428D | Variable Resistance[12] | Resistant [16][17] | Effective (Degradation)[13][14] |
| E41K | Effective | Not widely reported | Effective (Degradation)[13][14] |
Quantitative Performance Data
This compound shows potent degradation and anti-proliferative activity in preclinical models, including those resistant to conventional inhibitors.
| Compound | Metric | Cell Line | Value | BTK Status |
| This compound | DC₅₀ (Degradation) | TMD-8 | 4.56 nM[18] | Wild-Type |
| This compound | IC₅₀ (Proliferation) | TMD-8 | 14 nM[18] | Wild-Type |
| This compound | IC₅₀ (Proliferation) | WSU-DLCL2 | 18 nM[18] | Wild-Type |
| This compound | IC₅₀ (Proliferation) | U2932 | 21 nM[18] | Ibrutinib-Resistant |
| This compound | IC₅₀ (Proliferation) | OCI-Ly3 | 199 nM[18] | Wild-Type |
| Ibrutinib | IC₅₀ (Binding) | BTK C481S | ~500-fold increase vs WT[4] | C481S Mutant |
Visualizing Mechanisms and Pathways
B-Cell Receptor (BCR) Signaling Pathway
References
- 1. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A fresh look at covalent BTK inhibitor resistance | Blood | American Society of Hematology [ashpublications.org]
- 3. emjreviews.com [emjreviews.com]
- 4. Validate User [ashpublications.org]
- 5. esmo.org [esmo.org]
- 6. Pirtobrutinib Resistance in CLL Can Arise From Secondary BTK Mutations | Blood Cancers Today [bloodcancerstoday.com]
- 7. cllsociety.org [cllsociety.org]
- 8. Exploring Genetic Mechanisms of Pirtobrutinib Resistance | Docwire News [docwirenews.com]
- 9. BRUIN study update: analysis of the mechanisms of resistance to pirtobrutinib in CLL | VJHemOnc [vjhemonc.com]
- 10. Bruton Tyrosine Kinase Degraders in B-Cell Malignancies | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 11. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. researchgate.net [researchgate.net]
- 16. Acquired BTK mutations associated with resistance to noncovalent BTK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. onclive.com [onclive.com]
- 18. medchemexpress.com [medchemexpress.com]
Confirming UBX-382-Mediated BTK Degradation with Proteasome Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of UBX-382, a potent and orally active Bruton's tyrosine kinase (BTK) PROTAC (Proteolysis Targeting Chimera) degrader. It details the experimental validation of its mechanism of action through the use of proteasome inhibitors and compares it with other BTK-targeting alternatives.
This compound is designed to induce the degradation of both wild-type and mutant BTK proteins, offering a promising therapeutic strategy for B-cell-related malignancies.[1][2] Its mechanism relies on hijacking the ubiquitin-proteasome system to tag BTK for destruction. This guide will delve into the experimental confirmation of this pathway.
This compound Performance with Proteasome Inhibitors
To confirm that this compound mediates BTK degradation via the proteasome, a common experimental approach involves co-treating cells with this compound and a proteasome inhibitor, such as bortezomib or MG132. The inhibition of the proteasome is expected to "rescue" BTK from degradation, leading to its accumulation compared to cells treated with this compound alone.
Table 1: Representative Data on BTK Protein Levels Following Treatment
| Treatment Group | Description | Relative BTK Protein Level (%) |
| Vehicle Control (DMSO) | Baseline BTK expression. | 100% |
| This compound (100 nM) | Treatment with this compound alone. | ~15% |
| Proteasome Inhibitor (e.g., Bortezomib, 500 nM) | Treatment with proteasome inhibitor alone. | ~105% (slight accumulation) |
| This compound (100 nM) + Proteasome Inhibitor (500 nM) | Co-treatment to assess rescue of BTK. | ~95% |
Note: The data presented in this table is a representative summary based on typical outcomes of such experiments as described in the literature for BTK PROTACs.[3][4]
Comparison with Alternative BTK Degraders
This compound is one of several BTK degraders in development. Understanding its profile in comparison to other agents is crucial for evaluating its therapeutic potential.
Table 2: Comparison of Selected BTK PROTAC Degraders
| Degrader | E3 Ligase Recruited | Key Characteristics | Clinical Development Status (as of late 2025) |
| This compound | Cereblon (CRBN) | Orally bioavailable, active against wild-type and C481S mutant BTK.[1][5] | Preclinical |
| MT-802 | Cereblon (CRBN) | Potent degrader of wild-type and C481S mutant BTK.[6][7] | Preclinical |
| NX-2127 | Cereblon (CRBN) | Degrades BTK and also exhibits immunomodulatory activity through degradation of Ikaros and Aiolos.[8][9] | Phase 1 |
| NX-5948 | Cereblon (CRBN) | Designed to avoid degradation of Ikaros and Aiolos, and can cross the blood-brain barrier.[8][10] | Phase 1 |
| BGB-16673 | Not specified | Orally available, targets wild-type and multiple mutant forms of BTK.[9][11] | Phase 3[11] |
Experimental Protocols
Protocol: Confirmation of Proteasome-Dependent BTK Degradation by Western Blot
This protocol outlines the steps to verify that this compound-induced BTK degradation is mediated by the proteasome.
1. Cell Culture and Treatment:
- Culture a suitable B-cell lymphoma cell line (e.g., TMD8, Ramos) in appropriate media.
- Seed cells in multi-well plates to achieve optimal confluency for protein extraction.
- Pre-treat cells with a proteasome inhibitor (e.g., 500 nM bortezomib) or vehicle (DMSO) for 1-2 hours.[3]
- Following pre-treatment, add this compound (e.g., 100 nM) or vehicle to the respective wells.
- Incubate the cells for an additional 4-24 hours.
2. Protein Extraction:
- After incubation, harvest the cells and wash with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation post-lysis.
- Determine the protein concentration of each lysate using a BCA assay.
3. Western Blot Analysis:
- Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
- Separate the protein samples by SDS-PAGE on a polyacrylamide gel.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific for BTK overnight at 4°C.
- Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading across lanes.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Quantify the band intensities to determine the relative levels of BTK protein in each treatment group.
Visualizing the Mechanisms
Signaling Pathway of this compound Action
Caption: this compound-mediated BTK degradation pathway.
Experimental Workflow for Proteasome Inhibition Assay
Caption: Workflow for confirming proteasome-dependent degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Next-generation Bruton tyrosine kinase inhibitors and degraders in the treatment of B-cell malignancies: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iwmf.com [iwmf.com]
- 11. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]
Safety Operating Guide
Personal protective equipment for handling UBX-382
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when working with investigational compounds like UBX-382. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for the handling of this compound, an orally active BTK PROTAC degrader. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this information is based on general safety protocols for handling potent research peptides and compounds.[1][2][3]
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Required PPE |
| Routine Handling & Preparation | - Safety glasses with side shields or splash goggles- Chemical-resistant nitrile gloves- Laboratory coat or gown[3][4] |
| Handling of Lyophilized Powder | - All PPE for routine handling- Dust respirator or a properly fitted N95 mask to prevent inhalation[3] |
| Large Spills | - Full chemical-resistant suit- Splash goggles- Dust respirator- Chemical-resistant boots- Heavy-duty chemical-resistant gloves- A self-contained breathing apparatus (SCBA) may be necessary depending on the spill size and ventilation[3] |
| Compound Storage | - Standard laboratory attire, including a lab coat and closed-toe shoes[1] |
Experimental Protocols
Handling and Storage Procedures
Proper handling and storage are crucial to maintain the integrity of this compound and to prevent contamination or degradation.
-
Engineering Controls : Always handle this compound in a well-ventilated area.[2] The use of process enclosures, local exhaust ventilation, or other engineering controls is recommended to minimize airborne exposure.
-
General Handling : Avoid direct contact with skin and eyes.[2] Prevent the formation of dust and aerosols. After handling, always wash hands thoroughly before eating, smoking, or using the lavatory.[3]
-
Storage : Keep the container tightly closed. Store in a cool, dry, and well-ventilated place.[2] Lyophilized peptides should generally be stored at –20°C.[1]
Spill Response
In the event of a spill, prompt and appropriate action is critical to mitigate any potential hazards.
-
Evacuate and Secure : Immediately alert others in the area and evacuate if necessary. Restrict access to the spill area.[4]
-
Don PPE : Before attempting to clean the spill, don the appropriate PPE as outlined in the table above for large spills.[1]
-
Containment : Use absorbent materials to contain the spill, working from the outside in to prevent it from spreading.[1][4]
-
Decontamination : Decontaminate the area with an appropriate agent.[4]
-
Disposal : Collect all contaminated materials in a designated, sealed waste container for proper disposal.[4]
Waste Disposal
All waste materials contaminated with this compound must be handled as hazardous chemical waste.
-
Collect all peptide waste in designated and clearly labeled containers.[4]
-
Separate organic and aqueous waste streams.[4]
-
Never dispose of this compound down the drain or in regular trash.[4]
-
Follow all institutional, local, and national regulations for chemical waste disposal.[1][4]
This compound Signaling Pathway
This compound is a proteolysis-targeting chimera (PROTAC) that potently degrades Bruton's tyrosine kinase (BTK).[5][6] It does so by forming a ternary complex between BTK and the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent degradation of BTK by the proteasome.[7] This disrupts the B-cell receptor (BCR) signaling pathway, which is critical for the survival and proliferation of certain B-cell lymphomas.[8]
References
- 1. realpeptides.co [realpeptides.co]
- 2. maxedoutcompounds.com [maxedoutcompounds.com]
- 3. benchchem.com [benchchem.com]
- 4. biovera.com.au [biovera.com.au]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
